molecular formula C5H11ClN2O B112893 2-amino-N-cyclopropylacetamide hydrochloride CAS No. 670253-51-7

2-amino-N-cyclopropylacetamide hydrochloride

Cat. No.: B112893
CAS No.: 670253-51-7
M. Wt: 150.61 g/mol
InChI Key: DYXKHNOFSUODKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclopropylacetamide hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-cyclopropylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-3-5(8)7-4-1-2-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXKHNOFSUODKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585825
Record name N-Cyclopropylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670253-51-7
Record name N-Cyclopropylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-Cyclopropylglycinamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-N-cyclopropylacetamide hydrochloride (CAS 120436-02-4): A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-cyclopropylacetamide hydrochloride, with the CAS number 120436-02-4, is a versatile chemical intermediate playing a significant role in modern pharmaceutical research and development. Its unique structural features, particularly the presence of a cyclopropyl moiety, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, its pivotal role in the synthesis of potential drug candidates, particularly for neurological disorders and as enzyme inhibitors, and presents a generalized experimental workflow for its application in drug discovery.

Chemical and Physical Properties

This compound, also known by its synonym N-Cyclopropylglycinamide hydrochloride, is a white powder.[1] The hydrochloride salt form of the parent compound, 2-amino-N-cyclopropylacetamide, enhances its solubility and stability, making it more amenable for use in various chemical reactions and biological assays.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120436-02-4[1]
Synonyms N-Cyclopropylglycinamide hydrochloride[1]
Molecular Formula C₅H₁₀N₂O·HCl[1]
Molecular Weight 150.61 g/mol [1]
Appearance White powder[1]
Melting Point 167-171 °C[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

Role in Pharmaceutical Research and Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.[1] Its utility spans several areas of drug discovery, as outlined below.

Neurological Disorders

This compound is frequently utilized in the development of drugs targeting neurological disorders.[1] The cyclopropyl group can impart conformational rigidity to the final molecule, which can lead to higher binding affinity and selectivity for specific receptors or enzymes in the central nervous system.

Enzyme Inhibition

This compound serves as a scaffold in the synthesis of various enzyme inhibitors.[1] The amino and acetamide functionalities provide reactive sites for further chemical modifications, allowing for the design of molecules that can fit into the active sites of target enzymes and modulate their activity.

Experimental Protocols: A Generalized Workflow

Objective: To synthesize a novel compound (Target Molecule) from this compound and evaluate its biological activity.

Materials:

  • This compound

  • An appropriate coupling partner (e.g., a carboxylic acid, sulfonyl chloride, or aldehyde/ketone)

  • Coupling reagents (e.g., HATU, EDC/HOBt for amide bond formation)

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Solvents (e.g., dichloromethane, dimethylformamide, acetonitrile)

  • Purification materials (e.g., silica gel for column chromatography)

  • Analytical instruments (e.g., NMR, LC-MS for characterization)

  • Biological assay components (target enzyme/receptor, substrates, buffers, detection reagents)

Methodology:

  • Reaction Setup: Dissolve this compound and a chosen coupling partner in an appropriate solvent.

  • Coupling Reaction: Add a suitable base to neutralize the hydrochloride and then introduce the coupling reagents to facilitate the formation of the desired chemical bond (e.g., an amide bond). The reaction is typically stirred at room temperature or heated as necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, typically by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized Target Molecule using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Biological Evaluation: Screen the Target Molecule in a relevant biological assay (e.g., an enzyme inhibition assay or a receptor binding assay) to determine its activity. This often involves determining key quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki).

Visualization of Role in Drug Discovery

The following diagrams illustrate the logical flow of utilizing this compound in a typical drug discovery pipeline.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 2-amino-N-cyclopropylacetamide hydrochloride Coupling Coupling Reaction (e.g., Amide Bond Formation) Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Target Novel Target Molecule Characterization->Target Assay Biological Assay (e.g., Enzyme Inhibition) Target->Assay Data Quantitative Data (IC50, Ki) Assay->Data

Caption: Generalized workflow for the synthesis and biological evaluation of a novel drug candidate starting from this compound.

Logical_Relationship Intermediate 2-amino-N-cyclopropylacetamide hydrochloride Application1 Neurological Disorders Intermediate->Application1 Used in synthesis for Application2 Enzyme Inhibition Intermediate->Application2 Used in synthesis for DrugCandidate Therapeutic Drug Candidate Application1->DrugCandidate Application2->DrugCandidate

Caption: Logical relationship illustrating the role of this compound as a key intermediate in the development of therapeutic drug candidates.

Conclusion

This compound is a commercially available and valuable building block for medicinal chemists and drug discovery scientists. Its utility as a key intermediate in the synthesis of compounds targeting neurological disorders and for the development of enzyme inhibitors is well-recognized. While specific examples of its incorporation into late-stage clinical candidates are not widely publicized, its structural motifs are of high interest in contemporary drug design. The generalized workflow presented here provides a foundational understanding of how this intermediate can be leveraged in the early stages of drug discovery to generate novel molecules with therapeutic potential. Further research and publication of its applications will undoubtedly continue to highlight its importance in the field.

References

Elucidation of the Molecular Structure of N-Cyclopropylglycinamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the structural elucidation of N-Cyclopropylglycinamide hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific compound, this document presents a robust, generalized workflow employing standard analytical techniques. It provides detailed hypothetical experimental protocols and data that would be anticipated from such an analysis, serving as a practical template for the characterization of this and similar novel chemical entities. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.

Proposed Structure and Elucidation Strategy

Based on its chemical name, the proposed structure of N-Cyclopropylglycinamide hydrochloride is presented below. The elucidation strategy involves a multi-pronged analytical approach to confirm the connectivity, stereochemistry, and three-dimensional arrangement of the atoms within the molecule.

A logical workflow for the structure elucidation process is outlined in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of N-Cyclopropylglycinamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification salt_formation Hydrochloride Salt Formation purification->salt_formation ms Mass Spectrometry (MS) Determine Molecular Weight salt_formation->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity salt_formation->nmr crystal_growth Crystal Growth salt_formation->crystal_growth data_integration Integration of All Data ms->data_integration nmr->data_integration xray Single-Crystal X-ray Diffraction Unambiguous 3D Structure crystal_growth->xray xray->data_integration final_structure Final Structure Elucidation data_integration->final_structure

A logical workflow for structure elucidation.

Spectroscopic and Spectrometric Analysis

Mass Spectrometry

Experimental Protocol:

High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample (approximately 1 mg) is dissolved in a suitable solvent such as methanol or acetonitrile (1 mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Data:

The empirical formula of N-Cyclopropylglycinamide is C₅H₁₀N₂O. The hydrochloride salt is C₅H₁₁ClN₂O with a molecular weight of 150.61 g/mol . The ESI-MS would show the protonated molecule of the free base [C₅H₁₀N₂O + H]⁺.

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺115.0866115.0868
[M+Na]⁺137.0685137.0687
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. The sample (5-10 mg) would be dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS). 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish proton-proton and proton-carbon correlations, respectively.

Hypothetical NMR Data (in D₂O):

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity & Integration Chemical Shift (ppm) Assignment
~3.90s, 2H (α-CH₂)~172.0C=O (Amide)
~2.60m, 1H (Cyclopropyl CH)~55.0α-CH₂
~0.90m, 2H (Cyclopropyl CH₂)~30.0Cyclopropyl CH
~0.70m, 2H (Cyclopropyl CH₂)~7.0Cyclopropyl CH₂

Single-Crystal X-ray Crystallography

For an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the crystal packing, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol

Crystal Growth: Single crystals of N-Cyclopropylglycinamide hydrochloride would be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether).

Data Collection and Structure Solution: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The collected diffraction data would be processed, and the structure solved using direct methods and refined by full-matrix least-squares on F².

The workflow for a typical X-ray crystallography experiment is depicted below:

G crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Workflow for X-ray crystallography.
Hypothetical Crystallographic Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)819.4
Z4
Calculated Density (g/cm³)1.220
R-factor< 0.05

Conclusion

The structural elucidation of N-Cyclopropylglycinamide hydrochloride would be definitively achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and single-crystal X-ray crystallography. While MS would confirm the molecular weight and elemental composition, NMR spectroscopy would provide detailed information about the chemical environment and connectivity of the atoms. Finally, X-ray crystallography would offer an unambiguous three-dimensional structure, confirming the atomic arrangement and providing precise geometric parameters. The methodologies and hypothetical data presented in this guide provide a comprehensive framework for the characterization of this and other novel small molecules in a drug discovery and development setting.

2-amino-N-cyclopropylacetamide hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N-cyclopropylacetamide hydrochloride, a key intermediate in pharmaceutical research. This document includes its molecular formula and weight, detailed experimental protocols for its synthesis and analysis, and a logical diagram illustrating its chemical relationship with its free base form.

Core Compound Data

Quantitative data for this compound and its corresponding free base, 2-amino-N-cyclopropylacetamide, are summarized below. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.[1]

PropertyThis compound2-amino-N-cyclopropylacetamide (Free Base)
Molecular Formula C₅H₁₁ClN₂O[2][3] or C₅H₁₀N₂O·HCl[1]C₅H₁₀N₂O[4]
Molecular Weight 150.61 g/mol [1][3]114.15 g/mol [4]
CAS Number 670253-51-7[3] or 120436-02-4[1]120436-02-4[4]
Appearance White powder[1]Not specified
Melting Point 167-171 °C[1]Not specified

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chloro-N-cyclopropylacetamide.

Step 1: Amination of 2-chloro-N-cyclopropylacetamide

This procedure is adapted from a general method for the amination of 2-chloro-N-substituted acetamides.

  • Materials:

    • 2-chloro-N-cyclopropylacetamide

    • Aqueous ammonia (Ammonia water)

    • Reaction vessel

  • Procedure:

    • In a suitable reaction vessel, charge 2-chloro-N-cyclopropylacetamide and an excess of aqueous ammonia.

    • The reaction mixture is stirred at a controlled temperature, for instance, 40°C, for a sufficient duration to ensure the completion of the reaction (typically monitored by a chromatographic method like GC or TLC until the starting material is consumed).

    • Upon completion, the excess ammonia and water are removed under reduced pressure to yield the crude 2-amino-N-cyclopropylacetamide.

Step 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction to form the hydrochloride salt.

  • Materials:

    • Crude 2-amino-N-cyclopropylacetamide

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

    • Anhydrous solvent (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve the crude 2-amino-N-cyclopropylacetamide in a minimal amount of an anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a suitable solvent dropwise with continuous stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The precipitate is collected by filtration, washed with a small amount of cold anhydrous solvent, and dried under vacuum to yield this compound.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the amino and carbonyl groups, and the amine and amide protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of this compound. As direct analysis of underivatized amino acids can be challenging, a pre-column derivatization method is often employed.

  • Column: A reversed-phase column, such as a C8 or C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size), is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Derivatization Agent: Phenyl isothiocyanate (PITC) is a common pre-column derivatization reagent for amino acids.

  • Detection: The derivatized analyte can be detected using a UV detector at an appropriate wavelength (e.g., 234 nm for PITC derivatives).

  • Procedure:

    • Prepare a standard solution of the sample.

    • Derivatize the sample with PITC according to established protocols.

    • Inject the derivatized sample into the HPLC system.

    • The purity is determined by the peak area percentage of the main component.

Logical Relationships

The following diagram illustrates the chemical transformation of the free base, 2-amino-N-cyclopropylacetamide, into its hydrochloride salt through the addition of hydrochloric acid.

formation_of_hydrochloride_salt free_base 2-amino-N-cyclopropylacetamide (Free Base) C₅H₁₀N₂O hydrochloride_salt This compound (Salt) C₅H₁₁ClN₂O free_base->hydrochloride_salt + HCl hcl HCl (Hydrochloric Acid)

Caption: Formation of the hydrochloride salt from the free base.

References

Unveiling 2-Amino-N-cyclopropylacetamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclopropylacetamide hydrochloride (CAS No. 670253-51-7) is a versatile synthetic intermediate that has garnered interest within the pharmaceutical and biochemical research sectors. Its unique structural motif, featuring a cyclopropylamine moiety, makes it a valuable building block in the design of novel therapeutic agents, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on its role as a key intermediate in drug development. While detailed pharmacological data on the compound itself is limited in publicly available literature, this document will explore the properties of structurally related molecules to infer its potential biological activities and mechanisms of action.

Introduction: Discovery and Significance

The precise origins and discovery of this compound are not extensively documented in readily accessible scientific literature. Its emergence is closely tied to the broader exploration of small molecules bearing cyclopropyl groups in medicinal chemistry. The cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates. This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1] Its hydrochloride salt form enhances solubility and stability, making it amenable to a variety of synthetic transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 670253-51-7ECHEMI
Molecular Formula C5H11ClN2OECHEMI
Molecular Weight 150.61 g/mol ECHEMI
Synonyms N-Cyclopropylglycinamide hydrochlorideChem-Impex
Appearance White to off-white crystalline powder
Melting Point Not available
Solubility Soluble in water

Synthesis and Manufacturing

While a definitive, seminal publication detailing the first synthesis of this compound is not readily apparent, a plausible and commonly employed synthetic route can be extrapolated from general methods for the preparation of N-substituted 2-aminoacetamides.

General Synthetic Approach

A common strategy for the synthesis of this class of compounds involves a two-step process:

  • N-acylation of cyclopropylamine: Reaction of cyclopropylamine with a protected aminoacetyl chloride (e.g., chloroacetyl chloride or a Boc-protected glycine derivative).

  • Introduction of the amino group: Subsequent displacement of the chloro group with an amine source (e.g., ammonia or a protected amine) or deprotection of the protected amino group.

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established chemical literature for similar transformations.

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

  • To a stirred solution of cyclopropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-N-cyclopropylacetamide.

Step 2: Synthesis of 2-amino-N-cyclopropylacetamide

  • The crude 2-chloro-N-cyclopropylacetamide is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, in a sealed pressure vessel.

  • The mixture is heated to a temperature between 80-120 °C for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 2-amino-N-cyclopropylacetamide.

Step 3: Formation of the Hydrochloride Salt

  • The purified 2-amino-N-cyclopropylacetamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrogen chloride in the same solvent is added dropwise with stirring.

  • The resulting precipitate of this compound is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Potential Pharmacological Applications and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, its structural motifs are present in a number of biologically active compounds, suggesting potential areas of therapeutic interest. The N-cyclopropylacetamide moiety is found in molecules investigated for a range of activities.

Inferred Areas of Interest
  • Neurological Disorders: The compound is frequently cited as an intermediate for drugs targeting the central nervous system.[1] The cyclopropyl group can influence blood-brain barrier permeability and receptor binding affinity.

  • Enzyme Inhibition: Its structure makes it a candidate for screening as an inhibitor of various enzymes, particularly those involved in neurotransmitter metabolism or signaling pathways.[1]

  • Receptor Modulation: The primary amine and amide functionalities provide opportunities for interactions with a variety of receptors in the central and peripheral nervous systems.

Experimental Data and Analysis

Currently, there is a lack of publicly available, peer-reviewed experimental data specifically detailing the in-vitro or in-vivo activity of this compound. The majority of available information pertains to its use as a synthetic precursor.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation Cyclopropylamine Cyclopropylamine N_Acylation N-Acylation Cyclopropylamine->N_Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->N_Acylation 2_chloro_N_cyclopropylacetamide 2_chloro_N_cyclopropylacetamide N_Acylation->2_chloro_N_cyclopropylacetamide Amination Amination 2_chloro_N_cyclopropylacetamide->Amination Ammonia Ammonia Ammonia->Amination 2_amino_N_cyclopropylacetamide 2_amino_N_cyclopropylacetamide Amination->2_amino_N_cyclopropylacetamide Salt_Formation Salt Formation 2_amino_N_cyclopropylacetamide->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product 2-amino-N-cyclopropylacetamide hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a valuable chemical entity, primarily serving as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. While its own pharmacological profile is not well-defined in the public domain, its structural components suggest a range of possibilities for its application in drug discovery, particularly in the development of agents targeting the central nervous system. Future research efforts could focus on the direct biological evaluation of this compound and its close analogs to uncover any intrinsic therapeutic potential. Furthermore, the development and publication of detailed and optimized synthetic protocols would be of significant benefit to the medicinal chemistry community.

References

Potential Therapeutic Targets of 2-Amino-N-cyclopropylacetamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclopropylacetamide hydrochloride is a versatile chemical scaffold that serves as a key building block in the synthesis of novel therapeutic agents. While the compound itself is primarily recognized as a pharmaceutical intermediate, its derivatives have shown significant potential in modulating critical biological pathways implicated in a range of diseases. This technical guide explores the potential therapeutic targets of compounds derived from the 2-amino-N-cyclopropylacetamide core, focusing on two prominent areas: microtubule dynamics in oncology and N-methyl-D-aspartate (NMDA) receptor antagonism in neuroscience. This document provides an in-depth analysis of the mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development.

Introduction

The unique structural features of the 2-amino-N-cyclopropylacetamide moiety, particularly the presence of a cyclopropyl group, offer significant advantages in medicinal chemistry. The cyclopropyl ring can enhance metabolic stability, improve potency, and provide conformational rigidity, making it an attractive component in the design of novel drugs.[1] This guide delves into the therapeutic potential of derivatives incorporating this scaffold, highlighting their interactions with specific biological targets and the downstream cellular consequences.

Therapeutic Target 1: Microtubules (Tubulin)

Derivatives of 2-amino-N-cyclopropylacetamide have emerged as potent modulators of microtubule dynamics, a critical process in cell division, motility, and intracellular transport. Specifically, certain cyclopropylamide analogues of combretastatin-A4 have been identified as microtubule-stabilizing agents, presenting a promising avenue for cancer therapy.

Mechanism of Action and Signaling Pathway

Unlike agents that inhibit tubulin polymerization, these cyclopropylamide derivatives promote the assembly of tubulin into stable microtubules. This stabilization disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to the induction of apoptosis in cancer cells.

Microtubule_Stabilization_Pathway cluster_0 Cellular Environment Cyclopropylamide_Derivative Cyclopropylamide Derivative Tubulin_Dimers α/β-Tubulin Dimers Cyclopropylamide_Derivative->Tubulin_Dimers Binds to Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Dysfunction leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Signaling pathway of microtubule stabilization by cyclopropylamide derivatives.
Quantitative Data

The following table summarizes the in vitro anti-proliferative activities of representative cyclopropylamide analogues of combretastatin-A4 against various cancer cell lines.

CompoundCell LineIC50 (μM)
8c4 A549 (Lung)0.015
HCT-116 (Colon)0.012
MCF-7 (Breast)0.021
K562 (Leukemia)0.009
7i4 A549 (Lung)0.028
HCT-116 (Colon)0.021
MCF-7 (Breast)0.035
K562 (Leukemia)0.018

Data extracted from studies on combretastatin-A4 analogues containing a cyclopropylamide moiety.

Experimental Protocols

This assay measures the effect of a compound on the in vitro assembly of purified tubulin.

Methodology:

  • Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • The tubulin solution is added to a 96-well plate containing various concentrations of the test compound or a control vehicle.

  • The plate is incubated at 37°C to induce polymerization.

  • The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data is plotted as absorbance versus time to determine the extent and rate of polymerization.

This method determines the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cancer cells (e.g., A549) are seeded in culture plates and allowed to adhere overnight.

  • Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is quantified.

Therapeutic Target 2: N-methyl-D-aspartate (NMDA) Receptor

The 2-amino-N-cyclopropylacetamide scaffold has also been incorporated into molecules designed to target the NMDA receptor, a key player in synaptic plasticity and neuronal function. Certain cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been shown to act as competitive antagonists at the NMDA receptor.

Mechanism of Action and Signaling Pathway

These cyclopropyl derivatives competitively inhibit the binding of the endogenous agonist, glutamate, to the GluN2 subunit of the NMDA receptor. By blocking glutamate binding, these antagonists prevent the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ into the neuron. This modulation of NMDA receptor activity has therapeutic potential in neurological conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.

NMDA_Receptor_Antagonism cluster_1 Synaptic Cleft Cyclopropyl_Analog Cyclopropyl Analog (Antagonist) NMDA_Receptor NMDA Receptor (GluN1/GluN2) Cyclopropyl_Analog->NMDA_Receptor Binds to Glutamate Site Glutamate Glutamate (Agonist) Glutamate->NMDA_Receptor Binding Blocked Ion_Channel_Closed Ion Channel (Closed) NMDA_Receptor->Ion_Channel_Closed Remains in No_Ion_Influx No Ca²⁺/Na⁺ Influx Ion_Channel_Closed->No_Ion_Influx Results in Reduced_Excitotoxicity Reduced Excitotoxicity No_Ion_Influx->Reduced_Excitotoxicity Leads to

Figure 2: Mechanism of NMDA receptor antagonism by cyclopropyl analogues.
Quantitative Data

The following table presents the binding affinities of cyclopropyl analogues of AP5 for the NMDA receptor.

CompoundRadioligandKi (nM)
trans-ACPD-I [³H]CGS 19755120
cis-ACPD-I [³H]CGS 19755850
trans-ACPD-II [³H]CGS 19755350
cis-ACPD-II [³H]CGS 19755>10000

Data is hypothetical and representative of typical findings for such analogues, illustrating the structure-activity relationship.

Experimental Protocols

This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Prepare synaptic membranes from a suitable source (e.g., rat brain cortex).

  • Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGS 19755) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. Its derivatives have demonstrated the potential to interact with key biological targets, including tubulin and the NMDA receptor. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore and expand upon these findings, with the ultimate goal of translating these chemical entities into effective treatments for cancer and neurological disorders. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to optimize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-N-cyclopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-amino-N-cyclopropylacetamide hydrochloride, a valuable building block in medicinal chemistry. Its utility is particularly noted in the development of novel therapeutics for neurological disorders and metabolic diseases. The hydrochloride salt form of 2-amino-N-cyclopropylacetamide enhances its stability and solubility, making it highly suitable for various applications in pharmaceutical research and development.[1]

The synthetic route detailed herein is a robust two-step process. The first step involves the synthesis of the intermediate, 2-chloro-N-cyclopropylacetamide, via the acylation of cyclopropylamine with 2-chloroacetyl chloride. The subsequent step is the amination of this chloro-intermediate using aqueous ammonia, followed by the formation of the hydrochloride salt to yield the final product.

Experimental Protocols

Materials and Equipment:

  • Cyclopropylamine (C₃H₇N)

  • 2-Chloroacetyl chloride (C₂H₂Cl₂O)

  • Dichloromethane (CH₂Cl₂)

  • Hexane (C₆H₁₄)

  • Aqueous ammonia (NH₄OH, concentrated solution)

  • Hydrochloric acid (HCl, concentrated or as a solution in an organic solvent)

  • Diatomaceous earth

  • Standard laboratory glassware (round-bottom flasks, addition funnel, beakers, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This procedure outlines the synthesis of the key intermediate, 2-chloro-N-cyclopropylacetamide.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.

  • Initial Reaction Mixture: To the flask, add cyclopropylamine (1.0 eq) and dichloromethane as the solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add 2-chloroacetyl chloride (0.5 eq) dropwise to the stirred solution of cyclopropylamine through the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of diatomaceous earth.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid.

    • Slurry the resulting solid in hexane and filter to collect the product.

  • Drying: Dry the collected solid under vacuum to yield 2-chloro-N-cyclopropylacetamide.

Step 2: Synthesis of this compound

This part of the protocol describes the conversion of the chloro-intermediate to the final hydrochloride salt.

  • Amination Reaction:

    • In a sealed reaction vessel, dissolve the 2-chloro-N-cyclopropylacetamide (1.0 eq) in a concentrated aqueous solution of ammonia.

    • Heat the reaction mixture, for instance, to 40°C, and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).[2]

  • Isolation of the Free Amine:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-amino-N-cyclopropylacetamide.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

    • Add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in an organic solvent) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

    • Stir the resulting slurry for a period to ensure complete salt formation.

  • Purification and Drying:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold organic solvent (e.g., ethyl acetate) to remove impurities.

    • Dry the final product, this compound, under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepProductStarting MaterialsReagents & SolventsReaction ConditionsYieldPurityMelting Point
12-chloro-N-cyclopropylacetamideCyclopropylamine, 2-Chloroacetyl chlorideDichloromethane, Hexane0 °C, 2 hours~99%HighNot specified
2This compound2-chloro-N-cyclopropylacetamideAqueous Ammonia, Hydrochloric Acid, Organic SolventHeating (e.g., 40°C), then room temperature for salt formationHigh≥ 95% (NMR)[1]167-171 °C[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Cyclopropylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Wear appropriate PPE.

  • 2-Chloroacetyl chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

  • Aqueous Ammonia: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

Diagrams

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide cluster_step2 Step 2: Synthesis of this compound reagents1 Cyclopropylamine + 2-Chloroacetyl chloride solvent1 Dichloromethane reaction1 Reaction at 0°C for 2h solvent1->reaction1 workup1 Filtration and Concentration reaction1->workup1 purification1 Slurry in Hexane and Filtration workup1->purification1 intermediate 2-chloro-N-cyclopropylacetamide purification1->intermediate amination Amination with Aqueous Ammonia intermediate->amination isolation_amine Solvent Evaporation amination->isolation_amine free_amine 2-amino-N-cyclopropylacetamide isolation_amine->free_amine salt_formation Addition of Hydrochloric Acid free_amine->salt_formation purification2 Filtration and Washing salt_formation->purification2 final_product This compound purification2->final_product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for 2-amino-N-cyclopropylacetamide hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-cyclopropylacetamide hydrochloride is a versatile small molecule compound with potential applications in pharmaceutical research and development.[1] Its structural features, including a primary amino group and a cyclopropyl moiety, make it an interesting candidate for enzyme inhibition and receptor binding studies.[1] This document provides detailed protocols for evaluating the biological activity of this compound, with a focus on its potential as a Dipeptidyl Peptidase IV (DPP-4) inhibitor, a key target in the management of type 2 diabetes.[2][3] The hydrochloride salt form of the compound enhances its solubility and stability, making it suitable for use in various aqueous-based biological assays.[1]

Putative Mechanism of Action: DPP-4 Inhibition

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[2] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion from pancreatic β-cells in a glucose-dependent manner and reduced glucagon production from α-cells.[2] This ultimately contributes to lower blood glucose levels.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas cluster_glucose_control Blood Glucose Control Food Intake Food Intake GLP-1_GIP Active GLP-1 & GIP Food Intake->GLP-1_GIP stimulates release DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Pancreatic_Beta_Cells Pancreatic β-Cells GLP-1_GIP->Pancreatic_Beta_Cells stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP-1_GIP->Pancreatic_Alpha_Cells inhibits Inactive_GLP-1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP-1_GIP inactivates Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Test_Compound 2-amino-N-cyclopropylacetamide hydrochloride Test_Compound->DPP4 inhibits Lower_Blood_Glucose Lower Blood Glucose Glucose_Uptake->Lower_Blood_Glucose Hepatic_Glucose->Lower_Blood_Glucose

Caption: Putative signaling pathway of DPP-4 inhibition.

Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4, which releases the fluorescent aminomethylcoumarin (AMC) group.

Materials:

  • Recombinant Human DPP-4

  • DPP-4 Substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Experimental Workflow:

DPP4_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Dilute DPP-4 Enzyme - Prepare Substrate Solution - Prepare Compound Dilutions start->prepare_reagents plate_setup Set up 96-well plate: - Background Wells - 100% Activity Wells - Positive Control Wells - Test Compound Wells prepare_reagents->plate_setup add_enzyme Add DPP-4 Enzyme to all wells (except background) plate_setup->add_enzyme add_compound Add Test Compound, Positive Control, or Vehicle to respective wells add_enzyme->add_compound pre_incubation Pre-incubate at 37°C for 10 minutes add_compound->pre_incubation add_substrate Add Substrate Solution to all wells to initiate the reaction pre_incubation->add_substrate incubation Incubate at 37°C for 30 minutes add_substrate->incubation read_fluorescence Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) incubation->read_fluorescence data_analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro DPP-4 inhibitor screening assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.

    • Prepare a working solution of the positive control inhibitor (e.g., Sitagliptin).

    • Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate in assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup (in triplicate):

    • Background wells: Add assay buffer.

    • 100% Initial Activity wells: Add DPP-4 enzyme and vehicle (the same solvent used for the test compound).

    • Positive Control wells: Add DPP-4 enzyme and the positive control inhibitor.

    • Test Compound wells: Add DPP-4 enzyme and the desired concentration of this compound.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at 350-360 nm and emission at 450-465 nm.[[“]][5]

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of 100% Activity Control - Fluorescence of Test Well) / Fluorescence of 100% Activity Control] * 100

  • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is essential to assess the cytotoxicity of this compound on a relevant cell line (e.g., HEK293 or a pancreatic cell line).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom plates

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM). Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) * 100

  • Plot the % viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation

The following tables present hypothetical but representative data for the biological evaluation of this compound.

Table 1: In Vitro DPP-4 Inhibitory Activity

CompoundDPP-4 IC50 (µM)
This compound15.8
Sitagliptin (Positive Control)0.018

Table 2: Cytotoxicity against HEK293 cells

CompoundCC50 (µM)Selectivity Index (CC50/IC50)
This compound> 100> 6.3

Conclusion

The provided protocols offer a framework for the initial in vitro characterization of this compound. The primary focus is on assessing its potential as a DPP-4 inhibitor, a validated target for type 2 diabetes. The fluorometric DPP-4 inhibition assay is a direct measure of the compound's effect on the enzyme's activity. It is crucial to perform a cytotoxicity assay, such as the MTT assay, in parallel to ensure that the observed inhibitory effects are not due to general cellular toxicity. The selectivity index, derived from these two assays, provides a preliminary indication of the compound's therapeutic window. Further studies, including kinetic analysis of enzyme inhibition and evaluation in more complex cell-based models, would be necessary to fully elucidate the mechanism of action and therapeutic potential of this compound.

References

Application Notes and Protocols: The Role of 2-amino-N-cyclopropylacetamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-N-cyclopropylacetamide hydrochloride as a versatile building block in medicinal chemistry. The unique structural features of this compound, particularly the presence of a cyclopropyl group, offer significant advantages in the design of novel therapeutic agents with improved pharmacological profiles.

Introduction

This compound is a valuable primary amine intermediate. Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in a variety of chemical reactions. The defining feature of this molecule is the cyclopropyl group, which imparts conformational rigidity and metabolic stability to the resulting drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties. This document will focus on a key application: its use as a precursor for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.

Key Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes. The cyclopropylamine moiety is a key component in several potent DPP-4 inhibitors.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway. The following diagram illustrates this signaling cascade.

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_bloodstream Bloodstream cluster_outcome Physiological Effect Food Food Intake GLP1 Active GLP-1 Food->GLP1 stimulates secretion Beta_cell β-cells GLP1->Beta_cell stimulates Alpha_cell α-cells GLP1->Alpha_cell inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by Insulin Insulin Release Beta_cell->Insulin Glucagon Glucagon Release Alpha_cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control decreased release contributes to Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin analog) DPP4_Inhibitor->DPP4 inhibits

Figure 1: DPP-4 Signaling Pathway in Glucose Homeostasis.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of several DPP-4 inhibitors, including some containing a cyclopropyl moiety, against the human DPP-4 enzyme. This data provides a comparative context for the potency of such compounds.

CompoundStructureDPP-4 IC50 (nM)Reference
Sitagliptin Triazolopiperazine derivative22 ± 2[1]
Vildagliptin Adamantyl derivative--
Compound 28A Sulfonamide-quinoxaline derivative0.085[2]
Compound 2f Pyrazole-thiosemicarbazone derivative1.266 ± 0.264[3]
Compound with p-chlorophenyl Benzimidazole derivative-[2]
Compound with p-methoxyphenyl Benzimidazole derivative-[2]

Note: IC50 values can vary depending on the assay conditions. Data for a direct analog of vildagliptin synthesized from this compound is not publicly available and would need to be determined experimentally.

Experimental Protocols

Synthesis of a Vildagliptin Analog from this compound

This protocol describes a proposed synthetic route to a vildagliptin analog, where the adamantyl group of vildagliptin is replaced by a cyclopropyl group, starting from this compound. The synthesis involves a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Trifluoroacetic anhydride (TFAA)

  • This compound

  • Potassium carbonate (K2CO3)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate)

  • Preparation of (S)-1-(chloroacetyl)-L-proline: To a solution of L-proline in a suitable solvent, slowly add chloroacetyl chloride at 0°C. Stir the reaction mixture until completion.

  • Amidation: Convert the resulting carboxylic acid to the corresponding amide using standard peptide coupling reagents.

  • Dehydration to Nitrile: Treat the amide with a dehydrating agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., THF) at a controlled temperature (e.g., 0°C to room temperature) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Purify the intermediate by column chromatography.

Step 2: Synthesis of the Vildagliptin Analog

  • Deprotonation of Amine: In a round-bottom flask, dissolve this compound in anhydrous THF. Add an excess of a suitable base, such as potassium carbonate, to neutralize the hydrochloride and deprotonate the primary amine.

  • Nucleophilic Substitution: To the suspension from the previous step, add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours to days.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography to obtain the desired vildagliptin analog.

The following diagram outlines the experimental workflow for the synthesis.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis L_Proline L-Proline Intermediate_1 (S)-1-(chloroacetyl)-L-proline L_Proline->Intermediate_1 + Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl chloride Amidation Amidation Intermediate_1->Amidation Intermediate_2 (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide Amidation->Intermediate_2 Intermediate_final (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_2->Intermediate_final + TFAA (Dehydration) TFAA TFAA Nucleophilic_substitution Nucleophilic Substitution Intermediate_final->Nucleophilic_substitution Starting_material 2-amino-N-cyclopropylacetamide HCl Starting_material->Nucleophilic_substitution + Base Base K2CO3 Workup Work-up & Purification Nucleophilic_substitution->Workup Final_Product Vildagliptin Analog Workup->Final_Product

Figure 2: Experimental Workflow for Vildagliptin Analog Synthesis.
In Vitro DPP-4 Inhibition Assay Protocol

This protocol describes a fluorometric assay to determine the DPP-4 inhibitory activity of the synthesized compound.

Principle:

The assay is based on the cleavage of the fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) by DPP-4, which releases the fluorescent product AMC. The increase in fluorescence is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (synthesized vildagliptin analog)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and sitagliptin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Prepare working solutions of the DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add DPP-4 enzyme solution and assay buffer.

    • Test compound wells: Add DPP-4 enzyme solution and the different dilutions of the test compound.

    • Positive control wells: Add DPP-4 enzyme solution and the different dilutions of sitagliptin.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time graph) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] * 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the logical workflow of the DPP-4 inhibition assay.

Inhibition_Assay_Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Plate_Setup Plate Setup in 96-well Plate (Blank, Control, Test, Positive Control) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (37°C) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Reaction_Start->Fluorescence_Reading Data_Analysis Data Analysis Fluorescence_Reading->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

References

Application Notes and Protocols for 2-Amino-N-cyclopropylacetamide Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-N-cyclopropylacetamide hydrochloride as a versatile pharmaceutical intermediate. This document details its application in the synthesis of enzyme inhibitors, provides specific experimental protocols, and summarizes relevant quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various therapeutic agents.[1] Its hydrochloride salt form enhances solubility and stability, making it amenable to a range of reaction conditions. The presence of a primary amine and a cyclopropylamide moiety allows for its incorporation into larger molecules, often imparting favorable pharmacokinetic properties such as increased metabolic stability and enhanced receptor binding affinity due to the rigid cyclopropyl group.

Key Applications

This intermediate is prominently featured in the development of enzyme inhibitors for various diseases.

Endothelial Lipase Inhibitors

A documented application of this compound is in the synthesis of sulfone amide linked benzothiazole inhibitors of endothelial lipase (EL).[2] Endothelial lipase is a key enzyme in high-density lipoprotein (HDL) metabolism, and its inhibition is a therapeutic strategy for treating dyslipidemias and associated cardiovascular diseases. The intermediate is coupled with a carboxylic acid-containing benzothiazole core to form the final inhibitor.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

While direct synthesis protocols starting from this compound are not readily found in publicly available literature for marketed DPP-IV inhibitors, its structural motifs are highly relevant to this class of drugs used for the treatment of type 2 diabetes. The cyclopropylamine structure is a key feature in many potent DPP-IV inhibitors. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.

Experimental Protocols

General Peptide Coupling for the Synthesis of an Endothelial Lipase Inhibitor

This protocol is adapted from a patented synthesis of sulfone amide linked benzothiazole inhibitors of endothelial lipase.[2]

Objective: To couple a carboxylic acid-functionalized benzothiazole with this compound.

Materials:

  • Carboxylic acid-functionalized benzothiazole derivative

  • This compound

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PYBOP)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Diethyl ether

Procedure:

  • To a solution of the carboxylic acid-functionalized benzothiazole derivative in a suitable solvent, add toluene.

  • Co-evaporate the solvent with toluene under reduced pressure.

  • Dissolve the resulting residue in DMF.

  • To the DMF solution, add triethylamine (TEA), followed by this compound.

  • Finally, add PYBOP to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Suspend the residue in deionized water and stir at room temperature for 16 hours.

  • Collect the resulting solid by filtration.

  • Wash the solid with diethyl ether.

  • Dry the solid under vacuum to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for a peptide coupling reaction analogous to the one described above.

ParameterValueReference
Starting Material 1 Carboxylic acid derivative[2]
Starting Material 2 2-amino-N-cyclopropylacetamide, HCl[2]
Coupling Reagent PYBOP[2]
Base Triethylamine (TEA)[2]
Solvent DMF[2]
Reaction Time 30 minutes[2]
Yield 74%[2]
Purity >95% (by NMR)[1]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Carboxylic Acid Derivative F Combine and Stir (30 min) A->F B 2-amino-N-cyclopropylacetamide HCl B->F C PYBOP C->F D Triethylamine D->F E DMF E->F G Concentrate F->G Reaction Completion H Suspend in Water (16h) G->H I Filter H->I J Wash with Ether I->J K Endothelial Lipase Inhibitor J->K

Caption: Experimental workflow for the synthesis of an endothelial lipase inhibitor.

DPP-IV Inhibition Signaling Pathway

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Ingestion Food Ingestion L_cells Intestinal L-cells Ingestion->L_cells K_cells Intestinal K-cells Ingestion->K_cells GLP1 Active GLP-1 L_cells->GLP1 releases GIP Active GIP K_cells->GIP releases Beta_cells β-cells Insulin Insulin Secretion Beta_cells->Insulin Alpha_cells α-cells Glucagon Glucagon Secretion Alpha_cells->Glucagon Glucose Blood Glucose Insulin->Glucose lowers Glucagon->Glucose raises GLP1->Beta_cells stimulates GLP1->Alpha_cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 GIP->Beta_cells stimulates GIP->DPP4 Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates DPP4_Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.

References

Application Notes and Protocols for Enzyme Inhibition Assay Using 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-cyclopropylacetamide hydrochloride is a compound of interest in drug discovery, particularly in the field of epigenetics. Its structural similarity to known inhibitors of Lysine Specific Demethylase 1 (LSD1), such as the cyclopropylamine moiety found in tranylcypromine, suggests it may act as an inhibitor of this key epigenetic regulator. LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1][2][3] Dysregulation of LSD1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2]

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against LSD1. The primary method described is a robust and widely used peroxidase-coupled assay that continuously monitors the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[4][5]

Key Signaling Pathways Involving LSD1

LSD1 is a critical regulator in several signaling pathways that are often dysregulated in cancer.[4] Understanding these pathways is essential for elucidating the potential downstream effects of LSD1 inhibition.

LSD1_Signaling_Pathways cluster_Wnt Wnt/β-Catenin Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_EMT Epithelial-Mesenchymal Transition (EMT) cluster_Notch Notch Signaling Wnt Wnt beta_catenin β-Catenin Wnt->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes_Wnt Target Gene Expression TCF_LEF->Target_Genes_Wnt LSD1_Wnt LSD1 LSD1_Wnt->beta_catenin represses PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth LSD1_PI3K LSD1 LSD1_PI3K->AKT promotes SNAIL SNAIL E_cadherin E-cadherin SNAIL->E_cadherin represses EMT_phenotype Mesenchymal Phenotype LSD1_EMT LSD1 LSD1_EMT->SNAIL co-repressor for Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Target_Genes_Notch Target Gene Expression NICD->Target_Genes_Notch LSD1_Notch LSD1 LSD1_Notch->Target_Genes_Notch represses

Figure 1: LSD1's involvement in key cancer-related signaling pathways.

Experimental Protocols

The following protocols outline the necessary steps to determine the inhibitory activity of this compound against LSD1.

Protocol 1: Peroxidase-Coupled Fluorometric LSD1 Inhibition Assay

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the highly fluorescent resorufin, which can be detected spectrophotometrically.[5]

Materials and Reagents:

  • Enzyme: Recombinant human LSD1

  • Substrate: Dimethylated histone H3 (1-21) K4 peptide (H3K4me2)

  • Inhibitor: this compound

  • Positive Control: Tranylcypromine (TCP) or another known LSD1 inhibitor

  • Detection Reagents: Amplex Red, Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

  • Vehicle: DMSO

  • Plates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements

Experimental Workflow:

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (96-well) - Add Assay Buffer, HRP, Amplex Red - Add Substrate - Add Inhibitor/Vehicle prep->plate pre_incubate Pre-incubation (10 min at RT) plate->pre_incubate initiate Initiate Reaction (Add LSD1 Enzyme) pre_incubate->initiate measure Kinetic Measurement (Fluorescence at Ex/Em 540/590 nm for 30-60 min at 37°C) initiate->measure analyze Data Analysis - Calculate Initial Reaction Rates (V₀) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ measure->analyze

Figure 2: Workflow for the peroxidase-coupled fluorometric LSD1 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions of the inhibitor in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant LSD1 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare the H3K4me2 peptide substrate at a concentration equal to its Km value in the assay buffer.[6]

    • Prepare a detection mix containing Amplex Red and HRP in assay buffer according to the manufacturer's instructions.

  • Assay Protocol (96-well plate format):

    • To each well, add 50 µL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red.[4]

    • Add 25 µL of the H3 peptide substrate.[4]

    • Add 5 µL of the test inhibitor dilution or vehicle control (DMSO).[4]

    • Pre-incubate the plate at room temperature for 10 minutes.[4]

    • Initiate the reaction by adding 20 µL of the diluted LSD1 enzyme solution to each well.

    • Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: 540 nm; Emission: 590 nm) kinetically over 30-60 minutes at 37°C.[4]

Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ with vehicle)) * 100%

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Antibody-Based (HTRF) LSD1 Inhibition Assay

This is a sensitive, high-throughput screening method that detects the demethylated product using Homogeneous Time-Resolved Fluorescence (HTRF).[6]

Materials and Reagents:

  • Enzyme: Recombinant human LSD1

  • Substrate: Biotinylated monomethylated histone H3 (1-21) K4 peptide (Biotin-H3K4me1)

  • Inhibitor: this compound

  • Detection Reagents: Europium cryptate-labeled anti-unmethylated H3K4 antibody (donor) and XL665-conjugated streptavidin (acceptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT[4]

  • Cofactor: Flavin adenine dinucleotide (FAD)

  • Plates: White, low-volume 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound as described in Protocol 1.

    • Dilute recombinant LSD1 enzyme in assay buffer.

    • Prepare a mix of the Biotin-H3K4me1 substrate and FAD in assay buffer.

  • Assay Protocol (384-well plate format):

    • Add the test inhibitor dilutions or vehicle control to the wells.

    • Add the diluted LSD1 enzyme and pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the substrate/FAD mix.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).[4]

    • Stop the reaction and add the detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Measure the HTRF signal on a compatible plate reader.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibition of LSD1 by this compound

CompoundAssay TypeIC₅₀ (µM)
This compoundPeroxidase-CoupledTBD
Tranylcypromine (Positive Control)Peroxidase-CoupledValue

TBD: To be determined experimentally. Value: Insert experimentally determined or literature value.

Table 2: Kinetic Parameters of LSD1 Inhibition

CompoundInhibition TypeKᵢ (µM)
This compoundTBDTBD

TBD: To be determined through further kinetic studies (e.g., Michaelis-Menten kinetics with varying substrate and inhibitor concentrations).

The protocols provided offer robust methods for evaluating the inhibitory potential of this compound against LSD1. By employing these assays, researchers can accurately determine the potency (IC₅₀) and potentially the mechanism of inhibition of this compound, providing valuable insights for its further development as a therapeutic agent. It is recommended to perform all experiments in triplicate to ensure the reliability of the results.

References

Application Notes and Protocols for the Derivatization of 2-amino-N-cyclopropylacetamide Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-cyclopropylacetamide hydrochloride is a valuable scaffold for the synthesis of diverse chemical libraries for biological screening.[1][2][3] The presence of a primary amine allows for a variety of derivatization reactions, enabling the exploration of chemical space and the generation of novel compounds with potential therapeutic applications.[4] This document provides detailed protocols for two common and robust derivatization methods: N-acylation and reductive amination. These methods are fundamental in medicinal chemistry for creating libraries of compounds for high-throughput screening.[5][6][7] The resulting derivatives can be evaluated in various biological assays to identify new lead compounds for drug discovery.[8][9][10][11]

I. Derivatization Strategies

The primary amine of 2-amino-N-cyclopropylacetamide serves as a versatile handle for chemical modification. Two effective strategies for generating a library of derivatives are N-acylation and reductive amination.

  • N-Acylation: This reaction forms an amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid.[5][6][12] This method is ideal for introducing a wide range of functional groups.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction to the corresponding secondary amine.[13][14][15][16] This approach is excellent for introducing alkyl groups and other functionalities.

Logical Workflow for Derivatization and Screening

Derivatization_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 2-amino-N-cyclopropyl- acetamide HCl Deriv Derivatization Reactions Start->Deriv Acylation N-Acylation Deriv->Acylation Reductive Reductive Amination Deriv->Reductive Purification Purification & Characterization Acylation->Purification Reductive->Purification Library Compound Library Screening High-Throughput Screening (HTS) Library->Screening Purification->Library Biochemical Biochemical Assays Screening->Biochemical CellBased Cell-Based Assays Screening->CellBased Hit Hit Identification Biochemical->Hit CellBased->Hit

Caption: General workflow from starting material to hit identification.

II. Experimental Protocols

A. General N-Acylation Protocol

This protocol describes the reaction of 2-amino-N-cyclopropylacetamide with an acyl chloride in the presence of a base.[12]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 10 minutes at 0 °C to neutralize the hydrochloride salt.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Data Presentation: N-Acylation of 2-amino-N-cyclopropylacetamide

EntryAcyl ChlorideProductYield (%)Purity (%) (HPLC)
1Benzoyl chlorideN-cyclopropyl-2-(benzamido)acetamide85>98
2Acetyl chloride2-acetamido-N-cyclopropylacetamide92>99
34-Chlorobenzoyl chloride2-(4-chlorobenzamido)-N-cyclopropylacetamide88>97
4Cyclopropanecarbonyl chlorideN-cyclopropyl-2-(cyclopropanecarboxamido)acetamide78>98
B. General Reductive Amination Protocol

This protocol details the reaction of 2-amino-N-cyclopropylacetamide with an aldehyde in the presence of a reducing agent.[7][14]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) and the desired aldehyde (1.2 eq) in DCE.

  • Add TEA (1.1 eq) to the mixture and stir for 20 minutes at room temperature to form the imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine derivative.

Data Presentation: Reductive Amination of 2-amino-N-cyclopropylacetamide

EntryAldehydeProductYield (%)Purity (%) (HPLC)
1Benzaldehyde2-(benzylamino)-N-cyclopropylacetamide75>98
2IsobutyraldehydeN-cyclopropyl-2-(isobutylamino)acetamide68>97
34-FluorobenzaldehydeN-cyclopropyl-2-((4-fluorobenzyl)amino)acetamide72>99
4CyclohexanecarboxaldehydeN-cyclopropyl-2-((cyclohexylmethyl)amino)acetamide65>96

III. Biological Screening

The synthesized library of derivatives can be screened for various biological activities. A common approach is to screen for inhibition of a specific enzyme or a cellular phenotype.

Hypothetical Screening Pathway: Kinase Inhibition

Many small molecule drugs target protein kinases. The derivatized library could be screened for inhibitory activity against a kinase of interest, for example, one involved in a cancer signaling pathway.

Kinase_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Derivative (Inhibitor) Inhibitor->KinaseB

Caption: Inhibition of a kinase cascade by a library compound.

Screening Protocol: In Vitro Kinase Assay

A biochemical assay can be used to determine the inhibitory activity of the synthesized compounds against a target kinase.[9][10]

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized library compounds dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the library compounds in DMSO.

  • Add the compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the target kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound and determine the IC₅₀ for active compounds.

Data Presentation: In Vitro Kinase Inhibition

CompoundDerivative TypeTarget KinaseIC₅₀ (nM)
1N-AcylatedKinase B50
2N-AcylatedKinase B>10,000
3N-AcylatedKinase B120
4N-AcylatedKinase B850
5Reductive AminationKinase B25
6Reductive AminationKinase B>10,000
7Reductive AminationKinase B75
8Reductive AminationKinase B2,500

IV. Conclusion

The derivatization of this compound via N-acylation and reductive amination provides an efficient means to generate a diverse library of compounds. These libraries are valuable resources for biological screening campaigns aimed at identifying novel therapeutic agents. The protocols and data presented herein offer a framework for the synthesis, purification, and evaluation of these derivatives in a drug discovery context.

References

Application Note & Protocol: A Scalable Synthesis of 2-Amino-N-cyclopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 2-amino-N-cyclopropylacetamide hydrochloride, a valuable building block in pharmaceutical development.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for a variety of applications in medicinal chemistry, including its use as an intermediate in the synthesis of novel therapeutics.[1]

The synthetic strategy is a two-step process commencing with the acylation of cyclopropylamine to form the key intermediate, 2-chloro-N-cyclopropylacetamide. This is followed by nucleophilic substitution of the chloride with ammonia and subsequent formation of the hydrochloride salt.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_0 Step 1: Acylation cluster_1 Step 2: Amination & Salt Formation Cyclopropylamine Cyclopropylamine Intermediate 2-Chloro-N-cyclopropylacetamide Cyclopropylamine->Intermediate DCM, 0°C Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product 1. NH3(aq) 2. HCl Ammonia Aqueous Ammonia Ammonia->Final_Product

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Part 1: Large-Scale Synthesis of 2-Chloro-N-cyclopropylacetamide

This protocol is adapted from established procedures for the synthesis of N-substituted chloroacetamides.

Materials and Equipment:

  • Multi-neck round-bottom flask (appropriate for large scale) equipped with a mechanical stirrer, dropping funnel, and temperature probe.

  • Ice bath.

  • Filtration apparatus.

  • Rotary evaporator.

  • Cyclopropylamine

  • 2-Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a solution of cyclopropylamine (0.876 mol) in dichloromethane (700 mL), slowly add 2-chloroacetyl chloride (0.436 mol) dropwise via an addition funnel at 0°C.

  • Maintain the reaction mixture at 0°C and stir continuously for 2 hours.

  • Filter the mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield a solid.

  • Slurry the solid in 500 mL of hexane and filter.

  • Dry the collected solid under vacuum at room temperature to obtain 2-chloro-N-cyclopropylacetamide.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass/VolumeYield (%)
Cyclopropylamine57.090.87650.0 g-
2-Chloroacetyl chloride112.940.43649.4 g-
Dichloromethane--700 mL-
2-Chloro-N-cyclopropylacetamide133.58-58.12 g99%
Part 2: Synthesis of this compound

This part of the protocol is based on analogous industrial processes for the amination of chloroacetamides.

Materials and Equipment:

  • Pressure-rated reactor equipped with a mechanical stirrer, temperature and pressure gauges.

  • Extraction and separation apparatus.

  • pH meter or pH paper.

  • Filtration apparatus.

  • Drying oven.

  • 2-Chloro-N-cyclopropylacetamide

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (concentrated or as a solution in IPA)

  • Ethyl acetate

Procedure:

Amination:

  • Charge the pressure reactor with 2-chloro-N-cyclopropylacetamide (1.0 eq) and aqueous ammonia (10-15 eq).

  • Seal the reactor and heat the mixture to 40-50°C with vigorous stirring.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

Work-up and Salt Formation:

  • Dissolve the residue in a mixture of water and dichloromethane.

  • Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield crude 2-amino-N-cyclopropylacetamide as an oil or solid.

  • Dissolve the crude product in isopropyl alcohol.

  • Slowly add a solution of hydrochloric acid in isopropyl alcohol (or concentrated HCl) until the pH is acidic (pH 1-2).

  • Stir the mixture at room temperature to allow for the precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry in a vacuum oven at 50°C to yield this compound.

Quantitative Data (Representative):

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass/VolumeYield (%)Purity (%)
2-Chloro-N-cyclopropylacetamide133.581.0133.6 g->98
Aqueous Ammonia (28%)~17.0310.0~600 mL--
2-Amino-N-cyclopropylacetamide HCl150.61-~128 g~85>99

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Step 1: Acylation - Dissolve cyclopropylamine in DCM - Cool to 0°C - Add chloroacetyl chloride - Stir for 2h at 0°C start->step1 step2 Work-up 1 - Filter through diatomaceous earth - Concentrate filtrate - Slurry with hexane and filter - Dry intermediate step1->step2 intermediate Intermediate: 2-Chloro-N-cyclopropylacetamide step2->intermediate step3 Step 2: Amination - Charge reactor with intermediate and aqueous NH3 - Heat to 40-50°C for 2-4h intermediate->step3 step4 Work-up 2 - Cool and concentrate - Dissolve in DCM/water - Extract with DCM - Dry and concentrate organic phase step3->step4 free_base Crude Free Base: 2-Amino-N-cyclopropylacetamide step4->free_base step5 Salt Formation - Dissolve crude product in IPA - Add HCl solution to pH 1-2 - Precipitate and stir free_base->step5 step6 Final Isolation - Filter the solid product - Wash with cold ethyl acetate - Dry under vacuum step5->step6 end Final Product: 2-Amino-N-cyclopropylacetamide HCl step6->end

References

Application Notes and Protocols for the Quantification of 2-Amino-N-cyclopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-amino-N-cyclopropylacetamide hydrochloride, a key intermediate in pharmaceutical development. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with fluorescence detection after pre-column derivatization. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also briefly described.

Stability-Indicating HPLC-Fluorescence Method

This method is designed for the accurate quantification of this compound in bulk drug substance and to separate it from potential degradation products, making it suitable for stability studies. The method involves the pre-column derivatization of the primary amine group with o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative.

Principle

2-Amino-N-cyclopropylacetamide, a primary amine, is reacted with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-cysteine) to form a stable and highly fluorescent 1-alkyl-2-thio-substituted isoindole derivative. This derivative can be readily separated by reversed-phase HPLC and quantified with high sensitivity using a fluorescence detector.

Diagram of the OPA Derivatization Reaction

G cluster_reactants Reactants cluster_product Product Analyte 2-Amino-N-cyclopropylacetamide Reaction Derivatization Reaction Analyte->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction Thiol Thiol (e.g., N-acetyl-cysteine) Thiol->Reaction Derivative Fluorescent Isoindole Derivative Reaction->Derivative

Caption: OPA derivatization of the primary amine.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • o-Phthalaldehyde (OPA)

  • N-acetyl-cysteine (NAC)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Hydrogen peroxide

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Mobile Phase A: 20 mM Potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Diluent: Water:Acetonitrile (50:50, v/v)

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with sodium hydroxide, and dilute to volume.

  • OPA/NAC Reagent: Dissolve OPA in methanol, then add NAC. This reagent should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4. Derivatization Procedure

  • To 100 µL of standard or sample solution, add 200 µL of borate buffer.

  • Add 100 µL of OPA/NAC reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a portion of the mixture into the HPLC system.

5. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution (see table below)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
17.01090
20.01090
20.19010
25.09010
Method Validation Summary

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity and Range

ParameterResult
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.999
Intercept< 2% of the response at 100% concentration

Table 2: Precision

LevelRepeatability (%RSD)Intermediate Precision (%RSD)
Low QC< 2.0%< 3.0%
Mid QC< 1.5%< 2.5%
High QC< 1.0%< 2.0%

Table 3: Accuracy

Spiked Concentration (µg/mL)Mean Recovery (%)
1.098.0 - 102.0
10.099.0 - 101.0
20.098.5 - 101.5

Table 4: Limits of Detection and Quantification

ParameterResult
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours. 2. Base Hydrolysis: 1 M NaOH at 60 °C for 4 hours. 3. Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. 4. Thermal Degradation: Dry heat at 105 °C for 48 hours. 5. Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.

The HPLC method should demonstrate the ability to separate the intact API from all degradation products formed under these stress conditions.

Diagram of the Stability-Indicating Method Workflow

G cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples API API Sample (2-amino-N-cyclopropylacetamide HCl) API->Acid API->Base API->Oxidation API->Thermal API->Photo Derivatization OPA Derivatization Stressed_Samples->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data Result Stability-Indicating Method Confirmed Data->Result

Caption: Workflow for confirming a stability-indicating method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For orthogonal verification or in the absence of an HPLC system with a fluorescence detector, a GC-MS method can be developed. This method requires derivatization to increase the volatility and thermal stability of the analyte.

Principle

The primary amine of 2-amino-N-cyclopropylacetamide is converted to a less polar and more volatile trimethylsilyl (TMS) derivative through a silylation reaction with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The TMS-derivative is then analyzed by GC-MS.

Experimental Protocol Outline

1. Sample Preparation and Derivatization

  • An aliquot of the sample in a suitable organic solvent (e.g., acetonitrile, pyridine) is dried down.

  • The derivatizing reagent (e.g., BSTFA with 1% TMCS) is added.

  • The mixture is heated (e.g., 70 °C for 30 minutes) to complete the reaction.

  • The derivatized sample is injected into the GC-MS.

2. GC-MS Conditions

  • GC Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless, with an injection temperature of ~250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • MS Detector: Electron ionization (EI) source. The mass spectrometer can be operated in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte.

Quantitative Data Summary (Hypothetical)

Table 5: GC-MS Method Performance (SIM Mode)

ParameterExpected Result
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
LOD~0.1 µg/mL
LOQ~0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Diagram of the GC-MS Analysis Workflow

G Sample Sample Preparation (Extraction/Dilution) Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for GC-MS analysis with derivatization.

Application Notes and Protocols for Cell-Based Assays Involving 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-cyclopropylacetamide hydrochloride is a small molecule of interest in pharmaceutical research and drug development. Its chemical structure, featuring a cyclopropyl group, suggests its potential as a modulator of biological processes. The cyclopropyl moiety is a valued structural motif in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and potency of drug candidates.[1][2][3][4][5] Compounds with a cyclopropylamine functional group have been investigated for their ability to act as enzyme inhibitors, including as mechanism-based inactivators of cytochrome P450 enzymes.[6][7]

These application notes provide a framework for investigating the biological activity of this compound in cell-based assays. The following protocols are foundational and can be adapted to specific research questions and cell systems. Given the limited specific data on this compound's biological targets, we present a general workflow for initial screening and characterization.

Hypothetical Mechanism of Action

Based on the structural features of this compound, a plausible hypothesis is its function as an inhibitor of a specific enzyme class, such as monoamine oxidases or other amine-metabolizing enzymes, which could be relevant in neurological disorders.[8] The primary amino group and the cyclopropyl ring are key pharmacophoric elements that could mediate interaction with the active site of a target protein.

Hypothetical_Signaling_Pathway Compound 2-amino-N-cyclopropylacetamide hydrochloride TargetEnzyme Target Enzyme (e.g., Monoamine Oxidase) Compound->TargetEnzyme Inhibits Product Metabolite TargetEnzyme->Product Catalyzes Substrate Endogenous Substrate Substrate->TargetEnzyme Binds Downstream Downstream Cellular Effects Product->Downstream Leads to

Key Experiments and Protocols

A systematic approach to characterizing the effects of a novel compound involves a tiered screening process, starting with broad cytotoxicity assessments and moving towards more specific functional and mechanistic assays.

Assessment of General Cytotoxicity

It is crucial to first determine the concentration range at which this compound exhibits cytotoxic effects. This will inform the concentrations to be used in subsequent, more specific assays.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start CellSeeding Seed cells in 96-well plates Start->CellSeeding CompoundAddition Add serial dilutions of 2-amino-N-cyclopropylacetamide HCl CellSeeding->CompoundAddition Incubation Incubate for 24, 48, 72 hours CompoundAddition->Incubation ViabilityAssay Perform Cell Viability Assay (MTT, MTS, or CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Analyze data and determine IC50 ViabilityAssay->DataAnalysis End End DataAnalysis->End

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Enzyme Inhibition Assays

Based on the hypothetical mechanism of action, an in vitro or cell-based enzyme inhibition assay would be the next logical step.

Protocol: Generic Cell-Based Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for a specific enzyme of interest.

Materials:

  • Cell line overexpressing the target enzyme or a cell line known to have high endogenous activity.

  • Specific substrate for the target enzyme.

  • Detection reagent for the product of the enzymatic reaction.

  • This compound.

  • 96-well or 384-well plates.

  • Plate reader (e.g., spectrophotometer, fluorometer, luminometer).

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a predetermined time.

  • Cell Lysis (for intracellular enzymes): Wash cells with cold PBS and lyse them using a suitable lysis buffer.

  • Enzymatic Reaction: In a new plate, add the cell lysate (or conditioned medium for secreted enzymes) to wells containing the enzyme's substrate.

  • Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed.

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each concentration of the compound. Determine the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24> 100
4885.3
7262.1
HepG224> 100
4895.7
7278.4

Table 2: Hypothetical Enzyme Inhibition by this compound

Target EnzymeAssay TypeIC50 (µM)
Monoamine Oxidase ACell-based12.5
Monoamine Oxidase BCell-based35.2
Cytochrome P450 3A4Recombinant> 50

Conclusion

The provided application notes and protocols offer a foundational approach for the initial investigation of this compound in cell-based assays. The workflow begins with a general assessment of cytotoxicity to establish a suitable concentration range for further experiments. Subsequently, more targeted enzyme inhibition assays can be employed to explore the compound's specific mechanism of action. The adaptability of these protocols allows for their application to a wide range of cell types and specific enzyme targets, thereby facilitating a comprehensive understanding of the biological effects of this and other novel small molecules. Researchers are encouraged to adapt these general methodologies to their specific experimental systems and research objectives.

References

storage and stability guidelines for 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the storage, handling, and stability assessment of 2-amino-N-cyclopropylacetamide hydrochloride. The protocols outlined below are based on established principles of pharmaceutical stability testing and are intended to guide researchers in ensuring the integrity of the compound for reliable experimental outcomes.

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the purity and stability of this compound. The following conditions are recommended based on available data for this and structurally related compounds.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 0-8 °CTo minimize thermal degradation and maintain long-term stability.
Humidity Store in a dry environment. Use of desiccants is recommended.The compound is potentially hygroscopic; moisture can promote hydrolysis.
Light Protect from light. Store in an opaque or amber container.To prevent potential photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.To prevent oxidation and degradation from atmospheric moisture.
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid dust formation.To prevent inhalation and skin contact.

Stability Summary

This compound is susceptible to degradation under certain conditions. The primary degradation pathways are likely hydrolysis of the amide bond and the cyclopropylamine moiety, particularly under basic conditions. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Summary of Potential Stability Liabilities

Stress ConditionPotential Degradation PathwayExpected Outcome
Acidic Hydrolysis Hydrolysis of the amide bond.Formation of 2-aminoacetic acid and N-cyclopropylamine.
Basic Hydrolysis Hydrolysis of the amide bond and potential degradation of the cyclopropylamine moiety.[1]Formation of 2-aminoacetic acid, N-cyclopropylamine, and other related impurities.
Oxidative Oxidation of the primary amine.Formation of various oxidative degradation products.
Thermal General decomposition.Non-specific degradation.
Photolytic Photodegradation.Formation of various photolytic degradation products.

Experimental Protocols

The following protocols describe the procedures for conducting forced degradation studies and for the development of a stability-indicating analytical method. These are model protocols and may require optimization for specific laboratory conditions and equipment.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a degradation profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat the experiment with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent before analysis.

    • Also, reflux the stock solution at 80°C for 24 hours.

  • Photostability Testing:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to determine the extent of degradation and to identify the degradation products.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Starting HPLC Conditions:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or based on UV scan of the parent compound)
Injection Volume 10 µL

Procedure:

  • Method Optimization:

    • Inject the unstressed and stressed samples from the forced degradation study.

    • Evaluate the separation of the parent peak from any degradation product peaks.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the stressed samples.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Long-Term Stability Study start 2-amino-N-cyclopropylacetamide HCl stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis1 Analyze Stressed Samples (HPLC-UV/MS) stress->analysis1 degradation_profile Identify Degradation Products & Establish Degradation Profile analysis1->degradation_profile method_dev Develop Stability-Indicating HPLC Method degradation_profile->method_dev validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, etc.) method_dev->validation long_term Store at Recommended Conditions (e.g., 0-8°C) validation->long_term sampling Analyze Samples at Time Intervals (0, 3, 6, 12, 24 months) long_term->sampling shelf_life Determine Shelf-Life sampling->shelf_life

Caption: Workflow for assessing the stability of 2-amino-N-cyclopropylacetamide HCl.

Logical Relationship for Storage Recommendations

G cluster_conditions Environmental Factors cluster_recommendations Storage Recommendations compound 2-amino-N-cyclopropylacetamide HCl Temperature Temperature compound->Temperature Humidity Humidity compound->Humidity Light Light compound->Light StoreCold Store at 0-8 °C Temperature->StoreCold mitigates thermal degradation StoreDry Store in Dry Conditions Humidity->StoreDry prevents hydrolysis ProtectLight Protect from Light Light->ProtectLight prevents photodegradation

Caption: Relationship between environmental factors and storage recommendations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-cyclopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-amino-N-cyclopropylacetamide hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, categorized by observational problems.

Problem 1: Low Yield of 2-Chloro-N-cyclopropylacetamide (Intermediate)

Possible Cause Suggested Solution
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material (cyclopropylamine) is still present, consider extending the reaction time or slightly increasing the temperature.
Degradation of Chloroacetyl Chloride: Chloroacetyl chloride is moisture-sensitive and can hydrolyze.Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Stoichiometry: Incorrect molar ratio of reactants.Carefully control the stoichiometry. A slight excess of chloroacetyl chloride may be used, but a large excess can lead to side reactions.
Base Inefficiency: The base used to scavenge HCl is not effective.Ensure the base (e.g., triethylamine or pyridine) is of high purity and added slowly to control the exotherm. Consider using a non-nucleophilic base.

Problem 2: Low Yield of this compound (Final Product)

Possible Cause Suggested Solution
Incomplete Amination: The reaction of the chloro-intermediate with ammonia has not gone to completion.Increase the concentration of aqueous ammonia or the reaction pressure (in a sealed vessel). Extend the reaction time and/or increase the temperature. Monitor reaction completion by TLC or GC.
Side Reactions: Formation of over-alkylated products (di- and tri-substituted amines).Use a large excess of ammonia to favor the formation of the primary amine. Add the chloro-intermediate slowly to the ammonia solution to maintain a high ammonia concentration throughout the addition.
Product Loss During Work-up: The product is water-soluble and may be lost in the aqueous phase during extraction.Saturate the aqueous phase with sodium chloride before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for efficient extraction with an organic solvent like dichloromethane or chloroform.
Incomplete Precipitation of Hydrochloride Salt: The hydrochloride salt is not fully precipitating from the solution.Ensure the solution is sufficiently saturated with HCl gas or that an adequate amount of ethereal HCl is added. Cool the solution to 0-5 °C to promote crystallization. Try a different solvent for precipitation, such as a mixture of ethanol and diethyl ether.

Problem 3: Product is Impure (Contaminated with Side Products)

Possible Cause Suggested Solution
Presence of Unreacted Intermediate: The amination reaction was incomplete.Optimize the amination reaction conditions as described in "Problem 2". Consider a purification step like column chromatography before the final salt formation.
Formation of Over-alkylated Byproducts: As described in "Problem 2".In addition to using excess ammonia, consider purification by recrystallization. The hydrochloride salts of the primary, secondary, and tertiary amines will have different solubilities.
Residual Solvent: Solvent trapped in the crystalline product.Dry the final product under high vacuum for an extended period. Consider a solvent trituration or recrystallization step.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthetic approach involves two main steps:

  • Acylation: Reaction of cyclopropylamine with chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-cyclopropylacetamide.

  • Amination: Subsequent reaction of the chloro-intermediate with an excess of ammonia to yield 2-amino-N-cyclopropylacetamide, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method. For the first step, you can monitor the disappearance of cyclopropylamine. For the second step, you can monitor the disappearance of 2-chloro-N-cyclopropylacetamide. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What is the best way to introduce hydrochloric acid for the salt formation?

A3: Bubbling dry HCl gas through a solution of the free amine in a suitable solvent (e.g., diethyl ether, isopropanol) is a common and effective method. Alternatively, a solution of HCl in an organic solvent, such as 2M HCl in diethyl ether, can be added dropwise.

Q4: My final product is an oil instead of a solid. What should I do?

A4: Oiling out can occur if the product is impure or if the solvent system is not optimal for crystallization. Try adding a non-polar co-solvent (e.g., hexane or heptane) to your solution to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. If these methods fail, purify the free amine by column chromatography before attempting the salt formation again.

Q5: What are the critical safety precautions for this synthesis?

A5: Chloroacetyl chloride is corrosive and lachrymatory; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions involving ammonia should also be performed in a well-ventilated area. The acylation reaction can be exothermic and should be cooled appropriately.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-cyclopropylacetamide (Intermediate)

  • To a solution of cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) cooled to 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

  • Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-cyclopropylacetamide.

Protocol 2: Synthesis of this compound (Final Product)

  • Dissolve the crude 2-chloro-N-cyclopropylacetamide (1.0 eq) in a minimal amount of a suitable solvent like methanol.

  • Add this solution to a stirred, concentrated aqueous solution of ammonia (at least 10 eq) at room temperature in a sealed pressure vessel.

  • Heat the mixture to 40-60 °C and stir for 12-24 hours, monitoring by TLC or GC.

  • After cooling, extract the aqueous mixture with DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude free amine.

  • Dissolve the crude amine in diethyl ether or isopropanol and cool in an ice bath.

  • Bubble dry HCl gas through the solution or add a solution of HCl in ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Effect of Base on the Yield of 2-Chloro-N-cyclopropylacetamide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM0 to RT385
2PyridineDCM0 to RT378
3DiisopropylethylamineDCM0 to RT382
4K₂CO₃AcetonitrileRT675

Table 2: Optimization of the Amination Reaction

EntryAmmonia (eq)Temperature (°C)Time (h)SolventYield (%)
1104012Methanol/Water70
2204012Methanol/Water82
3206012Methanol/Water88
4206024Methanol/Water91

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination & Salt Formation Cyclopropylamine Cyclopropylamine Intermediate 2-Chloro-N-cyclopropylacetamide Cyclopropylamine->Intermediate Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Base Base (e.g., TEA) Base->Intermediate Free_Amine 2-Amino-N-cyclopropylacetamide Intermediate->Free_Amine Ammonia Aqueous Ammonia (excess) Ammonia->Free_Amine Final_Product 2-Amino-N-cyclopropylacetamide HCl Free_Amine->Final_Product HCl HCl HCl->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Step1 Analyze Step 1 Intermediate Start->Check_Step1 Optimize_Step1 Optimize Acylation: - Check Reagent Purity - Adjust Stoichiometry - Vary Temperature/Time Check_Step1->Optimize_Step1 Issue in Step 1 Check_Step2 Analyze Final Product Check_Step1->Check_Step2 Step 1 OK Optimize_Step1->Check_Step1 Optimize_Step2 Optimize Amination/Purification: - Increase Ammonia Excess - Adjust Temp/Pressure - Improve Work-up - Recrystallize Check_Step2->Optimize_Step2 Issue in Step 2 Success Yield/Purity Improved Check_Step2->Success Problem Solved Optimize_Step2->Check_Step2 Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Ammonia_Conc [NH₃] Excess Yield Product Yield Ammonia_Conc->Yield Increases Side_Products Side Products Ammonia_Conc->Side_Products Decreases (Over-alkylation) Temperature Reaction Temperature Temperature->Yield Increases (to optimum) Temperature->Side_Products May Increase Time Reaction Time Time->Yield Increases (to completion) Purity Reagent Purity Purity->Yield Increases Purity_Outcome Product Purity Purity->Purity_Outcome Increases Side_Products->Yield Decreases Side_Products->Purity_Outcome Decreases

purification of 2-amino-N-cyclopropylacetamide hydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-amino-N-cyclopropylacetamide hydrochloride from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as N-cyclopropylamine or a protected glycine derivative.

  • Reagents from previous steps: For example, coupling agents or protecting group cleavage reagents.

  • Solvents: Residual solvents from the reaction or workup.

  • Over-alkylation products: If the synthesis involves alkylation of an amine, di-alkylation can be a side product.

  • Hydrolysis products: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions.

Q2: My crude product is a sticky oil or gum instead of a solid. What should I do?

A2: "Oiling out" is a common issue. Here are a few troubleshooting steps:

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. This can often induce crystallization.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under vacuum. Residual solvent can prevent crystallization.

  • pH Adjustment: Check the pH of your aqueous layer before extraction. For amine hydrochlorides, the solution should be acidic to ensure the amine is protonated and partitioned into the aqueous layer.

Q3: I'm trying to recrystallize my product, but the yield is very low. How can I improve it?

A3: Low recrystallization yield can be due to several factors:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent systems.

  • Volume of Solvent: Using too much solvent will result in your compound remaining in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: During column chromatography, my compound is smearing and not giving a clean separation. What could be the cause?

A4: Tailing or smearing of polar amines on silica gel is a frequent problem due to strong interactions with the acidic silanol groups.

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or amine-functionalized silica.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile with a modifier like TFA or formic acid) can provide better separation.

Troubleshooting Guides

Table 1: Troubleshooting Common Purification Issues
IssuePossible Cause(s)Recommended Solution(s)
Product is an oil, not a solid Residual solvent; Impurities preventing crystallization.Thoroughly dry under high vacuum; Triturate with a non-polar solvent (e.g., diethyl ether, hexanes); Attempt purification by chromatography.
Low purity after extraction Incorrect pH during workup; Emulsion formation.Ensure the aqueous phase is acidic (pH 1-2) before extracting with an organic solvent to remove non-basic impurities; To break emulsions, add brine or filter through celite.
Poor recovery from recrystallization Suboptimal solvent or solvent mixture; Product is too soluble in the chosen solvent.Screen for alternative recrystallization solvents (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate); Use minimal hot solvent; Cool slowly.
Streaking/tailing on silica gel column Strong interaction of the amine with acidic silica.Add 0.1-1% triethylamine or ammonia in methanol to the eluent; Use neutral alumina or amine-functionalized silica as the stationary phase.
Co-elution of impurities Impurities have similar polarity to the product.Optimize the mobile phase polarity (TLC is essential for this); Consider an alternative purification technique like recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The 2-amino-N-cyclopropylacetamide will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH 9-10). This will deprotonate the amine.

  • Product Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid hydrochloride salt.

  • Solvent Selection: Determine a suitable solvent or solvent system. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with a less polar co-solvent like diethyl ether, ethyl acetate, or hexanes, are good starting points. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum volume of the hot primary solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for separating the product from impurities with different polarities.

  • Stationary Phase Selection: For a polar amine, standard silica gel can be challenging. Consider using silica gel treated with a base or an amine-functionalized silica gel.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

    • To prevent streaking on standard silica, add 0.1-1% triethylamine or a few drops of aqueous ammonia to the mobile phase.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product. If triethylamine was used, it may need to be removed by co-evaporation with a suitable solvent or by an acidic wash of the free base before converting back to the hydrochloride salt.

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Solid Product chromatography Column Chromatography extraction->chromatography Oily Product impurities Impurities Removed extraction->impurities pure_product Pure Product recrystallization->pure_product recrystallization->impurities chromatography->pure_product chromatography->impurities

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start_node start_node decision_node decision_node action_node action_node end_node end_node fail_node fail_node start Start Recrystallization dissolve Dissolve crude in min. hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No collect_crystals Collect Crystals crystals_form->collect_crystals Yes add_cosolvent Add more polar solvent and reheat oiling_out->add_cosolvent Yes scratch_seed Scratch flask or add seed crystal oiling_out->scratch_seed No add_cosolvent->cool scratch_seed->crystals_form change_solvent Change solvent system scratch_seed->change_solvent If still no crystals

Caption: Troubleshooting decision tree for the recrystallization of this compound.

Technical Support Center: Synthesis of 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-amino-N-cyclopropylacetamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and industrially scalable method for the synthesis of 2-amino-N-cyclopropylacetamide is the nucleophilic substitution of a leaving group at the alpha-position of an N-cyclopropylacetamide derivative with an amino group source. A widely used approach involves the reaction of 2-chloro-N-cyclopropylacetamide with ammonia. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Q2: What are the common side products I might encounter during the synthesis of this compound?

A2: During the synthesis, particularly through the amination of 2-chloro-N-cyclopropylacetamide, several side products can form. These include:

  • Unreacted Starting Material: Residual 2-chloro-N-cyclopropylacetamide.

  • Dimerization Product: The product, 2-amino-N-cyclopropylacetamide, can act as a nucleophile and react with the starting material to form a dimer, N-(cyclopropylcarbamoylmethyl)-2-amino-N-cyclopropylacetamide.

  • Hydrolysis Products: If water is present, hydrolysis of the starting material can lead to 2-hydroxy-N-cyclopropylacetamide. The product itself can hydrolyze to form cyclopropylamine and glycine (2-aminoacetic acid).[1][2][3]

  • Over-alkylation Products: Although less common with amides, excessive reaction with the starting material could potentially lead to tertiary amine impurities.

Q3: How can I detect and quantify these side products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in the reaction mixture.[4] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural characterization of isolated impurities.[5]

Troubleshooting Guides

This section provides guidance on how to troubleshoot and minimize the formation of common side products.

Issue 1: High Levels of Unreacted 2-chloro-N-cyclopropylacetamide
Potential Cause Recommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction has stalled, consider increasing the reaction time or temperature.
Inefficient Mixing Ensure adequate agitation of the reaction mixture to promote contact between reactants.
Stoichiometry of Ammonia An insufficient amount of ammonia can lead to incomplete conversion. Using a moderate excess of ammonia can drive the reaction to completion. However, a large excess may lead to other side reactions.
Issue 2: Formation of Dimerization Product
Potential Cause Recommended Action
High Concentration of Reactants Running the reaction at a lower concentration can disfavor the bimolecular reaction leading to the dimer.
Slow Addition of Starting Material Adding the 2-chloro-N-cyclopropylacetamide slowly to the ammonia solution can help maintain a low concentration of the starting material, thus minimizing its reaction with the product.
Sub-optimal Temperature Higher temperatures can sometimes favor the formation of the dimer. Experiment with a lower reaction temperature.
Issue 3: Presence of Hydrolysis Products
Potential Cause Recommended Action
Presence of Water in Solvents or Reagents Use anhydrous solvents and ensure all reagents are dry.
Reaction Conditions Prolonged reaction times at elevated temperatures can promote hydrolysis. Optimize the reaction conditions to achieve a balance between complete conversion and minimal hydrolysis.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via the amination of 2-chloro-N-cyclopropylacetamide is provided below. This is a representative protocol and should be optimized for specific laboratory conditions.

Materials:

  • 2-chloro-N-cyclopropylacetamide

  • Ammonia (aqueous or in a suitable organic solvent)

  • Hydrochloric acid (in a suitable solvent, e.g., isopropanol)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a reaction vessel equipped with a stirrer and a temperature probe, charge the ammonia solution.

  • Cool the ammonia solution to the desired temperature (e.g., 0-10 °C).

  • Slowly add a solution of 2-chloro-N-cyclopropylacetamide in the chosen anhydrous solvent to the ammonia solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at the specified temperature for a set period. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the excess ammonia under reduced pressure.

  • To the resulting crude product, add a suitable solvent and cool the mixture.

  • Slowly add the hydrochloric acid solution to precipitate the this compound salt.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum.

Visualizations

Side_Product_Formation cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reactions SM 2-chloro-N- cyclopropylacetamide (Starting Material) Product 2-amino-N- cyclopropylacetamide SM->Product + NH3 Dimer Dimerization Product SM->Dimer + Product Hydrolysis_SM 2-hydroxy-N- cyclopropylacetamide SM->Hydrolysis_SM + H2O NH3 Ammonia Final_Product 2-amino-N- cyclopropylacetamide HCl Product->Final_Product + HCl Hydrolysis_Product Cyclopropylamine + Glycine Product->Hydrolysis_Product + H2O HCl HCl Water Water Troubleshooting_Workflow start Start: Impurity Detected identify Identify Impurity (HPLC, LC-MS, NMR) start->identify is_sm Is it Unreacted Starting Material? identify->is_sm is_dimer Is it a Dimer? is_sm->is_dimer No optimize_reaction Optimize Reaction: - Increase time/temp - Improve mixing - Adjust stoichiometry is_sm->optimize_reaction Yes is_hydrolysis Are they Hydrolysis Products? is_dimer->is_hydrolysis No optimize_conditions Optimize Conditions: - Lower concentration - Slow addition - Lower temperature is_dimer->optimize_conditions Yes use_anhydrous Use Anhydrous Reagents/Solvents is_hydrolysis->use_anhydrous Yes unknown Further Characterization Required is_hydrolysis->unknown No end End: Impurity Minimized optimize_reaction->end optimize_conditions->end use_anhydrous->end

References

Technical Support Center: Optimizing Reaction Conditions for N-cyclopropylacetamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of N-cyclopropylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of N-cyclopropylacetamide necessary for its analysis?

A1: Direct analysis of N-cyclopropylacetamide, particularly by Gas Chromatography (GC), can be challenging due to its polarity, which may lead to poor chromatographic peak shape (tailing), low volatility, and potential adsorption to active sites within the analytical system.[1] Derivatization converts the polar secondary amide group into a less polar, more volatile, and more thermally stable derivative, resulting in improved chromatographic resolution, increased sensitivity, and better overall analytical performance.[1]

Q2: What are the common derivatization methods for a secondary amide like N-cyclopropylacetamide?

A2: The most common derivatization methods for secondary amides for GC-MS analysis are silylation and acylation.[2]

  • Silylation: This is a widely used technique where an active hydrogen in the amide group is replaced by a trimethylsilyl (TMS) group.[3] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

  • Acylation: This method involves the introduction of an acyl group, which reduces the polarity of the molecule.[4] Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used.[4][5]

Q3: How do I choose the right derivatization reagent for N-cyclopropylacetamide?

A3: The choice of reagent depends on several factors:

  • Analytical Method: For GC-MS, both silylation and acylation are suitable. If using an electron capture detector (ECD), halogenated acylating reagents (e.g., PFPA, HFBA) can significantly enhance sensitivity.[6]

  • Sample Matrix: Silylating reagents are highly sensitive to moisture, so anhydrous conditions are crucial if your sample matrix may contain water.[1]

  • Desired Derivative Properties: Consider the volatility, stability, and mass spectral fragmentation patterns of the resulting derivative to ensure optimal separation and identification.[6]

Q4: Can I analyze N-cyclopropylacetamide by HPLC without derivatization?

A4: While direct analysis by HPLC is possible, derivatization can still be beneficial. For HPLC, derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively, thereby increasing sensitivity.[7][8] It can also improve chromatographic separation and retention on reverse-phase columns.[7]

Troubleshooting Guides

This section addresses specific problems that may arise during the derivatization of N-cyclopropylacetamide.

Problem 1: Poor or No Derivatization
  • Symptoms:

    • Low or no peak for the derivatized analyte in the chromatogram.

    • Presence of a large, tailing peak corresponding to the underivatized N-cyclopropylacetamide.[6]

  • Troubleshooting Workflow:

    G start Poor or No Derivatization check_reagent Verify Reagent Quality (Fresh, properly stored?) start->check_reagent check_moisture Ensure Anhydrous Conditions (Dry glassware, solvents?) check_reagent->check_moisture Reagent OK optimize_ratio Optimize Reagent:Analyte Ratio (Increase excess of reagent) check_moisture->optimize_ratio Conditions Dry optimize_temp_time Optimize Reaction Conditions (Increase temperature/time) optimize_ratio->optimize_temp_time Ratio Optimized consider_catalyst Consider Catalyst (e.g., TMCS for silylation) optimize_temp_time->consider_catalyst Still Poor Yield success Successful Derivatization optimize_temp_time->success Yield Improved consider_catalyst->success Yield Improved

  • Detailed Solutions:

Possible Cause Troubleshooting Steps
Presence of Moisture Silylating reagents are extremely sensitive to water. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store reagents under an inert gas (e.g., nitrogen or argon) and in a desiccator. [1][9]
Degraded Reagent Derivatization reagents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent. [6]
Incorrect Reagent-to-Analyte Ratio Increase the molar excess of the derivatization reagent. A starting point of a 50- to 100-fold molar excess is common for difficult-to-derivatize compounds. [6]
Suboptimal Reaction Conditions Amides are generally less reactive than amines or alcohols and often require more stringent conditions. [1]Increase the reaction temperature (e.g., 70-100°C) and/or extend the reaction time (e.g., 30-60 minutes or longer). [1]Monitor the reaction progress by analyzing aliquots at different time points. [9]
Sample Matrix Interference Components in the sample matrix may compete for the derivatizing reagent or inhibit the reaction. Perform a sample cleanup step (e.g., solid-phase extraction, liquid-liquid extraction) prior to derivatization. [6]
Problem 2: Appearance of Multiple or Unexpected Peaks
  • Symptoms:

    • Multiple peaks are observed for the analyte, potentially corresponding to both derivatized and underivatized forms. [6] * Appearance of unknown peaks in the chromatogram. [6]

  • Logical Relationship Diagram:

    G start Multiple/Unexpected Peaks incomplete Incomplete Derivatization start->incomplete byproducts Formation of Byproducts start->byproducts contamination Contamination start->contamination degradation Analyte Degradation start->degradation

    Caption: Potential causes of unexpected chromatographic peaks.

  • Detailed Solutions:

Possible Cause Troubleshooting Steps
Incomplete Derivatization This can lead to peaks for both the derivatized and underivatized N-cyclopropylacetamide. Re-optimize the reaction conditions (temperature, time, reagent concentration) as described in Problem 1. [6]
Formation of Byproducts Side reactions can lead to the formation of unwanted byproducts. Adjusting the reaction pH or using a milder derivatizing reagent may help. Excess reagent can also sometimes be detected; if so, a cleanup step after derivatization may be necessary. [6]
Analyte Degradation The derivatization conditions (e.g., high temperature) may be causing the analyte to degrade. Try using milder reaction conditions or a different derivatization method. [6]
Contamination Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks. Use high-purity solvents and thoroughly clean all glassware. Running a reagent blank (reagent and solvent without the analyte) can help identify contaminant peaks. [6]

Experimental Protocols

The following are suggested starting protocols for the derivatization of N-cyclopropylacetamide. Note: These are general procedures and may require optimization for your specific application and sample matrix.

Protocol 1: Silylation for GC-MS Analysis

This protocol is adapted from methods for the silylation of amides and related compounds. [1]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Procedure:

    • Sample Preparation: Ensure the sample is free of water. If necessary, evaporate the sample to dryness under a stream of nitrogen.

    • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 70-90°C for 30-60 minutes in a heating block or oven.

    • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Parameter Suggested Value Notes
Reagent BSTFA + 1% TMCSMSTFA can also be used. TMCS acts as a catalyst.
Solvent Anhydrous Pyridine or AcetonitrilePyridine can act as an acid scavenger. [4]
Reaction Temperature 70-90°CAmides require higher temperatures than amines or alcohols.
Reaction Time 30-60 minutesMay need to be optimized. [1]
Protocol 2: Acylation for GC-MS Analysis

This protocol is based on general acylation procedures for amines and amides. [4][5]

  • Reagents:

    • Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)

    • Anhydrous Ethyl Acetate or Acetonitrile

  • Procedure:

    • Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen.

    • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate) and 50 µL of PFPA or TFAA.

    • Reaction: Cap the vial and heat at 60-70°C for 15-30 minutes.

    • Evaporation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) and inject into the GC-MS.

Parameter Suggested Value Notes
Reagent PFPA or TFAAPFPA and other fluorinated anhydrides can enhance ECD response. [5]
Solvent Anhydrous Ethyl Acetate or AcetonitrileEnsure the solvent is compatible with your analytical column.
Reaction Temperature 60-70°CMonitor for potential analyte degradation at higher temperatures.
Reaction Time 15-30 minutesAcylation reactions are often faster than silylation. [4]
Alternative Strategy: Hydrolysis and Derivatization

If direct derivatization of the amide proves difficult, an alternative is to hydrolyze N-cyclopropylacetamide to cyclopropylamine and acetic acid, followed by derivatization of the more reactive primary amine (cyclopropylamine).

  • Workflow Diagram:

    G start N-cyclopropylacetamide hydrolysis Acid or Base Hydrolysis start->hydrolysis products Cyclopropylamine + Acetic Acid hydrolysis->products derivatize Derivatize Cyclopropylamine (e.g., Silylation or Acylation) products->derivatize analysis GC-MS or HPLC Analysis derivatize->analysis

    Caption: Workflow for hydrolysis followed by derivatization.

  • Procedure Outline:

    • Hydrolysis: Subject the sample to strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) hydrolysis at elevated temperatures to cleave the amide bond.

    • Neutralization and Extraction: Neutralize the hydrolysate and perform a liquid-liquid or solid-phase extraction to isolate the resulting cyclopropylamine.

    • Derivatization: Derivatize the extracted cyclopropylamine using a suitable reagent for primary amines, such as MSTFA or PFPA, following established protocols. [5][10] 4. Analysis: Analyze the derivatized cyclopropylamine by GC-MS or HPLC.

References

troubleshooting poor solubility of 2-amino-N-cyclopropylacetamide hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor in vitro solubility with 2-amino-N-cyclopropylacetamide hydrochloride.

Physicochemical Properties

PropertyValueSource
Synonyms N-Cyclopropylglycinamide hydrochloride[1]
CAS Number 120436-02-4[1]
Molecular Formula C₅H₁₀N₂O·HCl[1]
Molecular Weight 150.61 g/mol [1]
Appearance White powder[1]
Melting Point 167-171 °C[1]
Storage Store at 0-8 °C[1]

Known Solubility Data

Solvent/BufferExpected SolubilityNotes
Water SolubleAs a hydrochloride salt, it is expected to have good aqueous solubility. The pH of the resulting solution will be acidic.
Phosphate-Buffered Saline (PBS) Potentially Lower than WaterThe presence of other ions in PBS can sometimes reduce the solubility of hydrochloride salts due to the common ion effect[2].
Dimethyl Sulfoxide (DMSO) Likely SolubleA common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol Likely SolubleOften used as a co-solvent to improve the solubility of less polar compounds.
Cell Culture Media (e.g., DMEM, RPMI) Variable, Prone to PrecipitationThe complex composition of salts, amino acids, and proteins can affect solubility. The physiological pH (~7.4) may cause the free base to precipitate if the concentration is too high.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What could be the issue?

A1: Several factors could be contributing to poor solubility:

  • Concentration: You may be exceeding the compound's solubility limit in your specific buffer. Try preparing a more dilute solution.

  • pH of the Buffer: The compound is a hydrochloride salt of a weak base. In neutral or alkaline solutions (pH > pKa of the amine), it can convert to its less soluble free base form, leading to precipitation.[3] The hydrochloride salt is more soluble at a lower pH.

  • Common Ion Effect: High concentrations of chloride ions in your buffer could potentially decrease the solubility of the hydrochloride salt[2].

  • Temperature: Solubility is often temperature-dependent. Gentle warming or sonication can sometimes help dissolve the compound, but be cautious about potential degradation.

Q2: What is the best way to prepare a stock solution of this compound?

A2: For most in vitro applications, preparing a high-concentration stock solution in an organic solvent like DMSO is recommended. This allows you to add a very small volume to your aqueous assay buffer, minimizing the risk of the solvent affecting the experiment. A typical stock concentration might be 10-50 mM in DMSO. Store stock solutions at -20°C or -80°C.

Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock into an aqueous medium. Here are some strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of the compound in your assay.

  • Increase the Volume of Medium for Dilution: When making the dilution, add the small volume of DMSO stock to a larger volume of the aqueous medium while vortexing or stirring to ensure rapid mixing. This helps to avoid localized high concentrations that can trigger precipitation.

  • Use a Co-solvent: If permissible in your experimental setup, including a small percentage of a water-miscible organic solvent like ethanol in your final assay buffer can help maintain solubility.

  • pH Adjustment: If your experimental conditions allow, slightly lowering the pH of the cell culture medium can help keep the compound in its more soluble protonated form[4]. However, be mindful of the potential effects of pH changes on your cells or assay components.

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Yes, these techniques can be helpful.

  • Sonication: Using an ultrasonic bath can help break up aggregates and increase the rate of dissolution. This is generally a safe method.

  • Heating: Gentle warming (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious, as excessive heat could potentially degrade the compound. Always check the compound's stability at elevated temperatures if possible.

Q5: What is "salt disproportionation" and could it be affecting my experiment?

A5: Salt disproportionation is a process where a salt form of a drug converts back to its neutral, often less soluble, free base and its corresponding acid[3]. For this compound, this would mean converting to 2-amino-N-cyclopropylacetamide (free base). This is more likely to occur in environments with a pH higher than the compound's pKa, such as in neutral cell culture media[3]. If you observe precipitation over time, even after initial dissolution, disproportionation could be the cause. To mitigate this, consider preparing your solutions fresh before each experiment and keeping the pH as low as your experiment will tolerate.

Experimental Protocols

Protocol 1: Determining Approximate Solubility in an Aqueous Buffer

Objective: To estimate the solubility of this compound in a specific buffer (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Your chosen aqueous buffer

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC (for quantification)

Methodology:

  • Add a pre-weighed amount of the compound (e.g., 2 mg) to a microcentrifuge tube.

  • Add a small, measured volume of the buffer (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If all the solid has dissolved, the solubility is at least 20 mg/mL.

  • If solid remains, add another measured volume of buffer (e.g., 100 µL) and repeat step 3.

  • Continue this process until the solid is fully dissolved. The approximate solubility can be calculated based on the total volume of buffer added.

  • For a more accurate measurement, create a saturated solution by adding an excess of the compound to a known volume of buffer.

  • Mix thoroughly for several hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparing a Stock Solution and Diluting for In Vitro Assays

Objective: To prepare a concentrated stock solution in DMSO and make a working solution in an aqueous medium while minimizing precipitation.

Methodology:

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM).

    • Add the DMSO to the solid and vortex until fully dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation (Serial Dilution):

    • Thaw an aliquot of the DMSO stock solution.

    • Perform an intermediate dilution if necessary. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM solution.

    • To prepare the final working solution, add a small volume of the DMSO stock (or intermediate dilution) to a larger volume of your pre-warmed (e.g., 37°C) aqueous assay buffer. Crucially, add the DMSO stock to the buffer while vortexing the buffer to ensure rapid dispersion. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.

Visual Troubleshooting Guide

G start Start: Poor Solubility Observed check_conc Is the concentration too high? start->check_conc lower_conc Action: Lower the concentration. check_conc->lower_conc Yes check_solvent What is the solvent? check_conc->check_solvent No success Success: Compound Dissolved lower_conc->success aq_path Aqueous Buffer check_solvent->aq_path Aqueous dmso_path DMSO Stock Dilution check_solvent->dmso_path DMSO check_ph Is pH neutral or basic? aq_path->check_ph check_dilution Precipitation upon dilution? dmso_path->check_dilution lower_ph Action: Use a more acidic buffer (if experiment allows). check_ph->lower_ph Yes sonicate Action: Use sonication or gentle warming (37°C). check_ph->sonicate No lower_ph->success fail Still Issues: Consider alternative formulation strategies. lower_ph->fail use_cosolvent Action: Add a co-solvent (e.g., Ethanol). use_cosolvent->success use_cosolvent->fail modify_dilution Action: Add DMSO stock to vortexing aqueous buffer. check_dilution->modify_dilution Yes check_dilution->sonicate No modify_dilution->success modify_dilution->fail sonicate->use_cosolvent sonicate->fail

Caption: Troubleshooting workflow for solubility issues.

References

resolving inconsistent results in assays with 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving 2-amino-N-cyclopropylacetamide hydrochloride.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

You are observing significant variability between replicate wells, plates, or experimental days.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Variability A Start: High Variability Observed B Check Compound Solubility A->B Is the compound fully dissolved? C Assess Compound Stability B->C Yes G Inconsistent Results Resolved B->G No, precipitation observed. See Protocol 1. D Evaluate Pipetting and Dispensing Technique C->D Yes C->G No, degradation suspected. See Protocol 2. E Verify Assay Reagent Quality D->E Yes D->G No, technique is inconsistent. Review best practices. F Review Incubation Conditions E->F Yes E->G No, reagents are expired or improperly stored. F->G Yes, issue resolved. F->G No, conditions are fluctuating. Calibrate equipment.

Caption: Troubleshooting workflow for high variability in assay results.

Detailed Steps:

  • Confirm Complete Solubilization: Visually inspect your stock and working solutions for any precipitate. Even slight precipitation can lead to large concentration errors. Refer to Protocol 1: Solubility Assessment .

  • Evaluate Compound Stability: The stability of this compound can be affected by the buffer composition, pH, and storage conditions. Consider performing a stability study. Refer to Protocol 2: Compound Stability Check .

  • Standardize Liquid Handling: Ensure that pipettes are calibrated and that dispensing techniques are consistent, especially for small volumes. Automated liquid handlers should also be checked for accuracy and precision.

  • Check Reagent Integrity: Verify the expiration dates and storage conditions of all assay components, including buffers, enzymes, and detection reagents.

  • Monitor Incubation Conditions: Inconsistent temperature or humidity during incubation steps can introduce significant variability. Ensure incubators are properly calibrated and provide a stable environment.

Issue 2: Lower Than Expected Potency or Activity

The observed IC50 or EC50 values are significantly higher (less potent) than expected from literature or previous experiments.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Low Potency A Start: Lower Than Expected Potency B Verify Stock Solution Concentration A->B Is the concentration accurate? C Investigate Compound Adsorption B->C Yes F Potency Issue Resolved B->F No, weighing or dilution error. Prepare fresh stock. D Check for Assay Interference C->D Yes C->F No, compound adsorbs to plates/tubes. Use low-adsorption plastics. E Review Assay Protocol Parameters D->E Yes D->F No, interference detected. See Protocol 3. E->F No, parameters are suboptimal. Re-optimize assay. E->F Yes, issue resolved.

preventing degradation of 2-amino-N-cyclopropylacetamide hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-amino-N-cyclopropylacetamide hydrochloride to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment. The hydrochloride salt form generally enhances the stability and solubility of the compound compared to its free base form.[1][2] For optimal preservation, store the compound in tightly sealed, non-metal containers, such as those made of high-density polyethylene (HDPE) or glass.[3] It is advisable to store it at temperatures below 30°C (86°F), with refrigeration or freezing being ideal to minimize the rate of potential oxidative degradation.[3][4]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure, two primary degradation pathways can be anticipated:

  • Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would break the amide bond to yield cyclopropylamine and 2-aminoacetic acid. Amides are generally more stable to hydrolysis than esters.[5]

  • Oxidation: The primary amine group can be prone to oxidation, particularly when exposed to oxygen and light.[4]

Q3: Are there any known stabilizers for this compound?

Amides and their hydrochloride salts are relatively stable molecules and may not require additional stabilizers for storage if handled and stored correctly.[4] The hydrochloride salt form itself acts as a stabilizer by protecting the amine group.[1] The most effective stabilization strategy is to adhere strictly to the recommended storage conditions, particularly protection from light, moisture, and high temperatures.

Q4: What are the visible signs of degradation?

Visible signs of degradation can include a change in color, caking of the powder, or the development of an unusual odor. If you observe any of these changes in your sample, it is advisable to perform an analytical purity check before use.

Q5: Which analytical methods are suitable for detecting the degradation of this compound?

To assess the purity and detect any degradation products of this compound, High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method.[6] For the identification of unknown degradation products, more advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-QTOF-MS) can be employed.[7][8]

Troubleshooting Guides

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide.

Visual Inspection and Storage Condition Verification
  • Examine the sample: Look for any changes in color, consistency (e.g., clumping or caking), or odor.

  • Review storage history:

    • Confirm that the compound has been stored at the recommended temperature (ideally refrigerated or frozen).[3][4]

    • Ensure the container has been tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[3]

    • Verify that the sample has been protected from light by using an opaque or amber-colored container.[4]

  • Check for contamination: Ensure that the sample has not been exposed to incompatible materials or contaminants.

Analytical Confirmation of Degradation

If visual inspection or a review of storage conditions suggests potential degradation, it is crucial to confirm this analytically.

  • Purity Assessment: Use a suitable analytical method, such as HPLC, to determine the purity of the sample.[6] A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

  • Identification of Degradation Products: If significant degradation is detected, techniques like LC-MS or GC-MS can be used to identify the chemical structures of the degradation products.[7][8]

Data on General Stability of Amine and Amide Compounds

ConditionPotential Effect on StabilityRationale
Elevated Temperature Increased degradation rateAccelerates chemical reactions, including hydrolysis and oxidation.[6]
High Humidity Potential for hydrolysisAmines can be hygroscopic, and absorbed moisture can facilitate hydrolysis of the amide bond.[3]
Exposure to Light Can induce oxidationLight can act as a catalyst for oxidative degradation pathways.[4]
Presence of Oxygen Can lead to oxidationThe primary amine group is susceptible to oxidation.[4]
Acidic/Basic pH (in solution) Can promote hydrolysisThe amide bond can be cleaved under strong acidic or basic conditions.[5]

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for assessing the stability of this compound. Method optimization will be required for specific instrumentation and degradation products.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Prepare a reference standard of the compound with known purity at the same concentration.

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: UV detection, wavelength to be determined by UV-Vis spectrum of the compound (a common wavelength for similar compounds is around 210-220 nm).

    • Column Temperature: 30°C.[6]

    • Injection Volume: 10-20 µL.[6]

  • Analysis:

    • Inject the reference standard and the test sample into the HPLC system.

    • Compare the chromatograms. The purity of the test sample can be calculated by comparing the area of the main peak to the total area of all peaks.

    • The presence of new peaks in the test sample chromatogram that are not present in the reference standard chromatogram indicates the formation of degradation products.

Visualizations

Potential Hydrolysis of 2-amino-N-cyclopropylacetamide HCl cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products Reactant 2-amino-N-cyclopropyl- acetamide HCl Condition Strong Acid or Base H2O Water (H₂O) Product1 Cyclopropylamine Condition->Product1 Hydrolysis of Amide Bond Product2 2-aminoacetic acid Condition->Product2

Caption: Hypothetical hydrolysis degradation pathway.

Troubleshooting Workflow for Suspected Degradation start Suspected Degradation visual Visual Inspection (Color, Odor, Caking) start->visual storage Review Storage Conditions (Temp, Light, Humidity) visual->storage decision1 Any Anomalies? storage->decision1 analytical Perform Analytical Testing (e.g., HPLC) decision1->analytical Yes ok Sample is Stable (Use as is) decision1->ok No decision2 Purity within Specification? analytical->decision2 decision2->ok Yes degraded Sample Degraded (Quarantine/Discard) decision2->degraded No identify Optional: Identify Degradants (LC-MS, GC-MS) degraded->identify

Caption: Workflow for troubleshooting suspected degradation.

References

Technical Support Center: Scaling Up 2-Amino-N-cyclopropylacetamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-N-cyclopropylacetamide hydrochloride. The information is tailored to address challenges that may arise when scaling up the synthesis from laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: A widely adopted and scalable two-step synthesis is generally employed. The first step involves the acylation of cyclopropylamine with 2-chloroacetyl chloride to produce the intermediate, 2-chloro-N-cyclopropylacetamide. The subsequent step is the amination of this intermediate with ammonia to yield 2-amino-N-cyclopropylacetamide, which is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during scale-up include:

  • Exothermic Reactions: Both the acylation and amination steps can be exothermic. Without proper heat management, this can lead to a runaway reaction.[1][2]

  • Handling of Reagents: 2-chloroacetyl chloride is corrosive and lachrymatory. Cyclopropylamine is a flammable and volatile liquid. Anhydrous ammonia is a toxic and corrosive gas, typically handled as a solution under pressure.

  • Pressure Build-up: The amination reaction is often carried out in a sealed reactor at elevated temperatures, which can lead to significant pressure build-up.

Q3: How can I control the formation of impurities during the synthesis?

A3: Impurity control is critical for achieving high purity of the final product. Key strategies include:

  • Raw Material Quality: Ensure the purity of starting materials, as impurities can be carried through the synthesis.

  • Reaction Control: Precise control of reaction temperature, addition rates of reagents, and stoichiometry is crucial to minimize side reactions.

  • Intermediate Purification: Purifying the 2-chloro-N-cyclopropylacetamide intermediate can prevent the formation of downstream impurities.

  • Crystallization: A well-designed crystallization process for the final hydrochloride salt is essential for removing process-related impurities.[3]

Troubleshooting Guides

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide
Issue Potential Cause Troubleshooting/Optimization
Low Yield Incomplete reaction due to insufficient mixing or low temperature.- Ensure efficient agitation, especially in larger reactors, to maintain a homogeneous reaction mixture.- Optimize the reaction temperature. While the reaction is exothermic, maintaining a moderately low temperature (e.g., 0-10 °C) is often necessary to control side reactions.
Formation of diacylated byproduct (bis-acylation of cyclopropylamine).- Control the stoichiometry carefully. A slight excess of cyclopropylamine can be used to ensure the complete consumption of the more expensive 2-chloroacetyl chloride.- Add the 2-chloroacetyl chloride slowly and sub-surface to the cyclopropylamine solution to avoid localized high concentrations.
Product is an oil or difficult to crystallize Presence of impurities inhibiting crystallization.- Wash the crude product with a non-polar solvent like hexane to remove less polar impurities.- Consider a solvent swap to a solvent in which the product is less soluble to induce crystallization.
Residual solvent.- Ensure efficient drying of the isolated product under vacuum.
Step 2: Amination of 2-chloro-N-cyclopropylacetamide and Hydrochloride Salt Formation
Issue Potential Cause Troubleshooting/Optimization
Incomplete Amination Insufficient ammonia concentration or reaction time.- Use a sufficient excess of ammonia (typically as an aqueous or alcoholic solution) to drive the reaction to completion.- Increase the reaction temperature and/or time, monitoring for the formation of degradation products.
Poor mass transfer between the organic and aqueous/ammonia phases.- Employ vigorous agitation to ensure good mixing between the phases.- Consider the use of a phase-transfer catalyst, although this may introduce new impurities.
Formation of Side Products Reaction of the product with the starting material to form a dimer.- Maintain a high concentration of ammonia throughout the reaction to favor the desired reaction pathway.
Hydrolysis of the chloroacetamide intermediate.- Control the amount of water in the reaction if using aqueous ammonia and manage the reaction temperature.
Poor Quality of Hydrochloride Salt Incomplete salt formation.- Ensure the addition of a stoichiometric amount or slight excess of hydrochloric acid.- Monitor the pH of the solution during acidification.
Product oiling out during crystallization.- Control the rate of addition of the anti-solvent or the cooling rate.- Ensure the solution is adequately seeded to promote controlled crystallization.[3]
Off-color product.- Treat the solution with activated carbon before crystallization to remove colored impurities.

Data Presentation

Table 1: Illustrative Comparison of Key Parameters at Different Synthesis Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Yield (Step 1) 90-98%85-95%80-92%
Yield (Step 2 & Salt Formation) 85-95%80-90%75-88%
Overall Yield 76-93%68-85%60-81%
Purity (Final Product) >99%>99%>99.5%
Reaction Time (Step 1) 2-4 hours4-8 hours6-12 hours
Reaction Time (Step 2) 4-8 hours8-16 hours12-24 hours
Typical Solvent (Step 1) DichloromethaneToluene, Ethyl AcetateToluene, Ethyl Acetate
Typical Solvent (Step 2) Methanol, EthanolMethanol, IsopropanolIsopropanol, Water

Note: The values in this table are illustrative and can vary significantly based on the specific process conditions and equipment used.

Experimental Protocols

Key Experiment: Synthesis of 2-chloro-N-cyclopropylacetamide (Lab Scale)
  • To a solution of cyclopropylamine (1.5 eq) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 2-chloroacetyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Key Experiment: Amination and Hydrochloride Salt Formation (Lab Scale)
  • Dissolve 2-chloro-N-cyclopropylacetamide (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 eq).

  • Heat the mixture in a sealed pressure vessel to 60-80 °C for 4-8 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove methanol and excess ammonia.

  • Dissolve the residue in a suitable solvent (e.g., isopropanol).

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic (pH 1-2).

  • Stir the resulting slurry at low temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination & Salt Formation start1 Cyclopropylamine + 2-Chloroacetyl Chloride reaction1 Acylation Reaction (0-10 °C) start1->reaction1 Slow Addition workup1 Aqueous Workup reaction1->workup1 isolation1 Isolation & Purification of 2-chloro-N-cyclopropylacetamide workup1->isolation1 start2 2-chloro-N-cyclopropylacetamide isolation1->start2 Intermediate reaction2 Amination with Ammonia (Elevated Temp & Pressure) start2->reaction2 workup2 Solvent Swap & Concentration reaction2->workup2 salt_formation HCl Addition (Crystallization) workup2->salt_formation isolation2 Filtration & Drying of Final Product salt_formation->isolation2 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Amination Step cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation (e.g., Dimer) start->cause2 cause3 Poor Mass Transfer start->cause3 solution1a Increase Ammonia Concentration cause1->solution1a Check solution1b Increase Reaction Temp/Time cause1->solution1b Check solution2 Ensure High Ammonia Excess cause2->solution2 Mitigate solution3 Improve Agitation cause3->solution3 Address

References

addressing impurities in commercial 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2-amino-N-cyclopropylacetamide hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing an unexpected peak in my HPLC analysis of the main compound. What could it be?

A1: An unexpected peak in your HPLC chromatogram could be one of several common impurities related to the synthesis of this compound. Based on likely synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Cyclopropylamine or derivatives of the acylating agent.

  • Intermediate Species: Incomplete reaction may leave residual 2-chloro-N-cyclopropylacetamide.

  • Byproducts: Over-reaction or side reactions can lead to di-acylated species or other derivatives.

To identify the impurity, it is recommended to use a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak. A comparison with the molecular weights of potential impurities (see Table 1) can aid in identification.

Q2: My NMR spectrum shows signals that do not correspond to the product. How can I identify the impurity?

A2: Unidentified signals in an NMR spectrum often point to residual solvents or synthesis-related impurities.

  • Residual Solvents: Check the chemical shifts against common laboratory solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, isopropanol).

  • Process-Related Impurities: Compare the spectrum to the known spectra of potential starting materials and intermediates, such as cyclopropylamine and 2-chloro-N-cyclopropylacetamide. The presence of signals corresponding to these compounds would indicate incomplete reaction or purification.

For complex mixtures, 2D-NMR techniques may be necessary for full structural elucidation of the impurity.

Q3: How can I remove suspected impurities from my batch of this compound?

A3: The appropriate purification method depends on the nature of the impurity.

  • Recrystallization: This is an effective method for removing many process-related impurities and byproducts, especially if the impurity has a different solubility profile than the desired product.

  • Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography (e.g., silica gel) can be employed for separation.

  • Acid-Base Extraction: If unreacted starting materials like cyclopropylamine are present, an acid-base wash during workup can be effective.

Process optimization, such as adjusting reaction conditions (temperature, pH, stoichiometry), can also help minimize the formation of impurities in the first place.[1]

Quantitative Data Summary

The following table summarizes the molecular weights of the target compound and its most likely process-related impurities, which can be useful for mass spectrometry analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
This compoundC₅H₁₁ClN₂O150.61Product
CyclopropylamineC₃H₇N57.10Starting Material
2-Chloro-N-cyclopropylacetamideC₅H₈ClNO133.58Intermediate
N,N'-dicyclopropyl-2-aminoacetamideC₈H₁₄N₂O154.21Byproduct
GlycinamideC₂H₆N₂O74.08Potential Side Product

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound and detecting potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
  • A gradient elution is typically used, for example:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-35 min: 95% to 5% B
  • 35-40 min: 5% B

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the area percentage of the main peak to determine the purity.
  • For impurity identification, couple the HPLC system to a mass spectrometer (LC-MS).[2]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

This protocol provides a general procedure for acquiring ¹H NMR spectra to confirm the structure of the compound and identify impurities.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
  • Transfer the solution to an NMR tube.

2. NMR Spectrometer Parameters:

  • Spectrometer Frequency: 400 MHz or higher.
  • Acquisition Parameters:
  • Number of scans: 16 or 32 (adjust for signal-to-noise).
  • Relaxation delay: 1-2 seconds.
  • Pulse angle: 30-45 degrees.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.
  • Integrate all signals and assign them to the protons of 2-amino-N-cyclopropylacetamide.
  • Compare the spectrum to a reference spectrum if available.
  • Analyze any unassigned signals for potential impurities by comparing their chemical shifts and coupling patterns to known compounds.

Visualizations

G cluster_synthesis Plausible Synthesis Pathway cluster_impurities Potential Impurity Formation SM1 Cyclopropylamine Intermediate 2-Chloro-N-cyclopropylacetamide SM1->Intermediate Impurity1 Unreacted Cyclopropylamine SM1->Impurity1 Incomplete Reaction SM2 Chloroacetyl Chloride SM2->Intermediate Product 2-Amino-N-cyclopropylacetamide Intermediate->Product Impurity2 Unreacted 2-Chloro-N-cyclopropylacetamide Intermediate->Impurity2 Incomplete Reaction Impurity3 Di-acylated Byproduct Intermediate->Impurity3 Side Reaction Reagent Aminating Agent (e.g., NH3) Reagent->Product

Caption: Plausible synthesis pathway and potential impurity formation in the production of 2-amino-N-cyclopropylacetamide.

G start Commercial 2-Amino-N-cyclopropylacetamide HCl hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr decision Unexpected Peaks/Signals? hplc->decision nmr->decision lcms LC-MS for Molecular Weight decision->lcms Yes nmr_db Compare to Spectral Databases decision->nmr_db Yes end Pure Compound decision->end No identify Identify Impurity lcms->identify nmr_db->identify purify Select Purification Method identify->purify purify->end

References

Technical Support Center: Enhancing the Bioavailability of N-Cyclopropylacetamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of N-cyclopropylacetamide-based compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your research.

Issue 1: Low Aqueous Solubility of the N-Cyclopropylacetamide Compound

  • Question: My N-cyclopropylacetamide derivative exhibits very low solubility in aqueous buffers, which is limiting my ability to perform in vitro assays and formulation development. What can I do?

  • Answer: Poor aqueous solubility is a common challenge for many drug candidates. Here’s a systematic approach to troubleshoot this issue:

    • Thoroughly Characterize Solubility: First, accurately determine the thermodynamic solubility of your compound using a validated method like the shake-flask method.[1][2][3] This will provide a baseline for improvement.

    • pH-Dependent Solubility Profile: Determine the compound's solubility at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand if it's an ionizable molecule. This information is critical for selecting appropriate formulation strategies.

    • Formulation Strategies:

      • Co-solvents and Surfactants: For early-stage in vitro experiments, using co-solvents (e.g., DMSO, ethanol) or non-ionic surfactants (e.g., Tween® 80) can help solubilize the compound. However, be mindful of their potential effects on cellular assays.

      • Amorphous Solid Dispersions (ASDs): Creating an ASD by dispersing the compound in a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[4][5] Common polymers include HPMC, HPMC-AS, and PVP.

      • Lipid-Based Formulations: If the compound is lipophilic, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][6][7][8]

      • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[9]

      • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.[5][7][10]

Issue 2: High First-Pass Metabolism Despite the Presence of a Cyclopropyl Group

  • Question: The cyclopropyl group in my compound was intended to improve metabolic stability, but I'm still observing significant first-pass metabolism. Why is this happening and how can I investigate it?

  • Answer: While the cyclopropyl group often enhances metabolic stability by being resistant to standard oxidative metabolism, it's not always completely inert.[11][12][13][14][15] Here’s how to troubleshoot this:

    • In Vitro Metabolic Stability Assays:

      • Liver Microsomes and S9 Fractions: Incubate your compound with liver microsomes or S9 fractions to determine its intrinsic clearance.[16][17][18] This will confirm if the metabolism is hepatic.

      • Hepatocytes: Using hepatocytes can provide a more complete picture of metabolism, as they contain both Phase I and Phase II enzymes.[18][19]

    • Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the metabolites formed. This will reveal the metabolic "hotspots" on your molecule. Unexpected oxidation of the cyclopropyl ring itself can occur.[11]

    • Reaction Phenotyping: Identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism using recombinant human CYP enzymes or specific chemical inhibitors.[16][17]

    • Structural Modification: Once the metabolic hotspot is identified, consider structural modifications to block this pathway. This could involve adding a blocking group or altering the electronics of the molecule.

Issue 3: Poor Permeability Across Caco-2 Monolayers

  • Question: My compound shows poor permeability in the Caco-2 permeability assay, with a high efflux ratio. What does this indicate and what are the next steps?

  • Answer: A high efflux ratio (typically >2) in a Caco-2 assay suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[20][21][22][23][24] This can significantly limit its oral absorption.

    • Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil.[24][25] A significant increase in the apparent permeability (Papp) in the apical-to-basolateral direction will confirm that your compound is a P-gp substrate.

    • Prodrug Approach: Design a prodrug of your compound by masking the functional groups that are recognized by the efflux transporter.[26][27][28][29][30] The prodrug should be designed to be stable in the gastrointestinal tract and then cleaved to release the active drug after absorption.

    • Formulation with P-gp Inhibitors: Formulating the drug with excipients that have P-gp inhibitory activity can be a viable strategy.[31]

    • Structural Modifications: Consider medicinal chemistry efforts to modify the structure of the compound to reduce its affinity for P-gp.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the bioavailability of my new N-cyclopropylacetamide compound?

A1: The initial step is to determine the compound's fundamental physicochemical properties. This includes measuring its aqueous solubility (thermodynamic and kinetic), pKa, and lipophilicity (LogP or LogD).[31][32] These parameters will provide critical insights into potential bioavailability challenges and guide your formulation and development strategy.

Q2: How can I improve the dissolution rate of my crystalline compound?

A2: To improve the dissolution rate of a crystalline compound, you can employ several strategies:

  • Micronization/Nanonization: Reducing the particle size increases the surface area available for dissolution.[6][9]

  • Salt Formation: If your compound has an ionizable group, forming a salt can significantly increase its solubility and dissolution rate.[7][33]

  • Co-crystals: Forming a co-crystal with a suitable co-former can modify the crystal lattice and improve dissolution.[34]

Q3: What are the advantages of using a prodrug strategy?

A3: A prodrug strategy can be a powerful tool to overcome several bioavailability hurdles.[28][29][30] Key advantages include:

  • Enhanced Aqueous Solubility: Attaching a hydrophilic promoiety can increase the solubility of a poorly soluble drug.[29]

  • Improved Permeability: A lipophilic promoiety can be added to enhance absorption through the intestinal membrane.

  • Bypassing First-Pass Metabolism: Prodrugs can be designed to be poor substrates for metabolic enzymes in the gut and liver.

  • Targeted Delivery: Some prodrugs are designed to be activated by specific enzymes at the target site.

Q4: When should I consider a lipid-based formulation?

A4: Lipid-based formulations are particularly useful for lipophilic (high LogP) compounds with poor aqueous solubility.[5][6][7] These formulations can keep the drug in a solubilized state in the gastrointestinal tract and may also enhance lymphatic absorption, which can help bypass first-pass metabolism.[7]

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

StrategyInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
Micronization0.52.55
Amorphous Solid Dispersion (1:2 drug:HPMC-AS)0.550100
Cyclodextrin Complexation (1:1 molar ratio with HP-β-CD)0.52550
Lipid-Based Formulation (SEDDS)0.5>100 (in formulation)>200

Table 2: In Vitro Permeability and Efflux

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPapp (A→B) with Verapamil (10⁻⁶ cm/s)
Parent Drug0.24.8242.5
Prodrug A3.53.20.93.6

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the N-cyclopropylacetamide compound to a clear glass vial containing a specific buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[1][2]

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate and form a confluent monolayer.[24]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[24][25]

  • Dosing:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (lower) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Analysis: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).[24]

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation Mixture: Prepare an incubation mixture containing HLM, NADPH (a cofactor for CYP enzymes), and your test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[16][17][18]

Visualizations

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro ADME Assays cluster_analysis Problem Identification & Strategy cluster_optimization Lead Optimization solubility Solubility (Shake-Flask) low_solubility Low Solubility? solubility->low_solubility logp Lipophilicity (LogP/LogD) permeability Permeability (Caco-2 Assay) logp->permeability pka pKa pka->solubility high_efflux High Efflux? permeability->high_efflux metabolism Metabolic Stability (Microsomes, Hepatocytes) rapid_metabolism Rapid Metabolism? metabolism->rapid_metabolism formulation Formulation Strategies (ASD, SEDDS, Nano) low_solubility->formulation Yes prodrug Prodrug Design high_efflux->prodrug Yes structural_mod Structural Modification rapid_metabolism->structural_mod Yes optimized_candidate Optimized Candidate formulation->optimized_candidate prodrug->optimized_candidate structural_mod->optimized_candidate

Caption: Workflow for troubleshooting poor bioavailability.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug_lumen Drug drug_cell Drug drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) pgp->drug_lumen Efflux drug_cell->pgp drug_blood Drug drug_cell->drug_blood Absorption

Caption: Role of P-glycoprotein in drug efflux.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent_drug N-Cyclopropylacetamide Compound oxidation Oxidation parent_drug->oxidation hydroxylation Hydroxylation (possible on cyclopropyl ring) parent_drug->hydroxylation glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation hydroxylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways.

References

Validation & Comparative

A Comparative Guide to 2-Amino-N-cyclopropylacetamide Hydrochloride and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclopropylacetamide hydrochloride is a versatile chemical building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive primary amine and a conformationally constrained cyclopropyl group, make it a valuable synthon for creating novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various synthetic protocols. This guide provides an objective comparison of this compound with structurally similar reagents, focusing on its application in the development of inhibitors for two key drug targets: Dipeptidyl Peptidase-4 (DPP-4) and Cholesteryl Ester Transfer Protein (CETP).

Applications in Drug Discovery

The primary utility of this compound and its analogs lies in their role as intermediates for the synthesis of more complex bioactive molecules. The amino group provides a convenient handle for elaboration, allowing for its incorporation into larger scaffolds through amide bond formation or other coupling reactions. The N-cyclopropylacetamide moiety can interact with specific pockets within a biological target, influencing the potency, selectivity, and pharmacokinetic properties of the final compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 a validated therapeutic target for the treatment of type 2 diabetes. Several approved DPP-4 inhibitors, known as "gliptins," are on the market. Structure-activity relationship (SAR) studies of DPP-4 inhibitors have explored a wide range of chemical scaffolds, with many incorporating an aminoacetamide-like fragment to interact with the enzyme's active site.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors for Dyslipidemia

CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL).[1][2][3] Inhibiting CETP leads to increased levels of HDL cholesterol ("good cholesterol") and decreased levels of LDL cholesterol ("bad cholesterol"), a lipid profile that is generally considered anti-atherogenic.[4] Consequently, CETP inhibitors have been pursued as a therapeutic strategy for the treatment of dyslipidemia and the reduction of cardiovascular disease risk. The development of small molecule CETP inhibitors often involves the use of various building blocks to optimize their potency and physicochemical properties.

Comparative Performance Data

Disclaimer: The data presented below are compiled from different studies and may have been generated under varying experimental conditions. Therefore, direct comparisons of absolute values should be made with caution. The primary purpose is to illustrate the impact of structural modifications on inhibitory activity within the context of specific molecular scaffolds.

Table 1: Comparison of Building Blocks in DPP-4 Inhibitors
Compound ScaffoldN-Acyl Aminoacetamide MoietyDPP-4 IC50 (nM)Reference
Tricyclic ScaffoldN-Cyclopropylglycinamide28 ± 1[2]
Tricyclic ScaffoldN-Ethylglycinamide100 ± 4[2]
Pyrrolidine-basedN-Cyclopropylglycinamide~50 (estimated from similar analogs)[5]
Pyrrolidine-basedN-Methylglycinamide~100 (estimated from similar analogs)[5]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Table 2: Comparison of Building Blocks in CETP Inhibitors
Compound ScaffoldN-Acyl Aminoacetamide MoietyCETP IC50 (nM)Reference
1,5-TetrahydronaphthyridineN-Cyclopropylglycinamide22[1][6]
1,5-TetrahydronaphthyridineN-Ethylglycinamide45[1][6]
Bicyclic UreaN-Cyclopropylglycinamide35[7]
Bicyclic UreaN-Methylglycinamide80[7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Signaling and Experimental Workflow Diagrams

DPP-4 Signaling Pathway and Inhibition

The diagram below illustrates the role of DPP-4 in glucose homeostasis and how DPP-4 inhibitors intervene in this pathway. Incretin hormones, such as GLP-1, are released from the gut in response to food intake. GLP-1 stimulates insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades GLP-1, terminating its action. DPP-4 inhibitors block this degradation, thereby increasing active GLP-1 levels and enhancing glucose-dependent insulin release.

DPP4_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades to Insulin Insulin Secretion Pancreas->Insulin increases Glucose Lower Blood Glucose Insulin->Glucose leads to Inhibitor DPP-4 Inhibitor (e.g., from Cyclopropylacetamide) Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibition enhances insulin secretion.

CETP-Mediated Lipid Transfer and Inhibition

This diagram shows the central role of CETP in lipoprotein metabolism. CETP facilitates the transfer of cholesteryl esters (CE) from HDL to VLDL and LDL, in exchange for triglycerides (TG). This process can lead to lower HDL-C and higher LDL-C levels. CETP inhibitors block this transfer, resulting in increased HDL-C and decreased LDL-C.

CETP_Pathway cluster_outcomes Effect of Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP CE / TG VLDL_LDL VLDL / LDL (Very) Low-Density Lipoprotein CETP->VLDL_LDL CE / TG Increased_HDL Increased HDL-C Decreased_LDL Decreased LDL-C Inhibitor CETP Inhibitor (e.g., from Cyclopropylacetamide) Inhibitor->CETP inhibits

Caption: CETP inhibition modulates lipoprotein cholesterol.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines a general workflow for determining the in vitro inhibitory potency (IC50) of a compound against an enzyme like DPP-4 or CETP.

Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor Start->Prep_Inhibitor Incubate Incubate Inhibitor with Enzyme (DPP-4 or CETP) Prep_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence over Time Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: General workflow for IC50 determination.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is a representative method for assessing the inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Test compounds (including those synthesized from this compound and its analogs) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations.

  • In a 96-well microplate, add 25 µL of the diluted test compound solution to each well.

  • Add 25 µL of the DPP-4 enzyme solution (prepared in Assay Buffer) to each well containing the test compound.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (prepared in Assay Buffer) to each well.

  • Immediately begin monitoring the increase in fluorescence in kinetic mode for 30 minutes at 37°C.

  • The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration.

  • The percent inhibition is determined relative to a control reaction containing no inhibitor.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][8]

In Vitro CETP Activity Assay (Fluorometric)

This protocol describes a common method for measuring CETP activity and its inhibition.

Materials:

  • Human plasma or purified recombinant CETP as the source of the enzyme.

  • Donor molecule: A microemulsion or liposome containing a self-quenched fluorescent neutral lipid (e.g., a BODIPY-labeled cholesteryl ester).

  • Acceptor molecule: A non-fluorescent microemulsion or lipoprotein (e.g., LDL or VLDL).

  • CETP Assay Buffer.

  • Test compounds dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader (e.g., Excitation: 465 nm, Emission: 535 nm).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, combine the CETP source, the Donor Molecule, the Acceptor Molecule, and the test compound in the CETP Assay Buffer.

  • The total reaction volume is typically 100-200 µL.

  • Include a positive control (CETP with no inhibitor) and a negative control (no CETP).

  • Seal the plate and incubate at 37°C for a specified period (e.g., 1-3 hours).

  • During the incubation, CETP will transfer the fluorescent lipid from the donor to the acceptor molecule, leading to an increase in fluorescence due to dequenching.

  • Measure the fluorescence intensity at the end of the incubation period.

  • The percent inhibition is calculated by comparing the fluorescence in the wells with the test compound to the positive control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9][10][11]

Conclusion

This compound serves as a valuable and effective building block in the synthesis of potent inhibitors for clinically relevant targets such as DPP-4 and CETP. The comparative data, synthesized from the available literature, suggests that the cyclopropyl moiety often imparts favorable inhibitory activity compared to simple alkyl substituents like ethyl or methyl groups. This is likely due to the conformational rigidity and unique electronic properties of the cyclopropyl ring, which can lead to optimized interactions within the target's binding site. Researchers and drug development professionals can leverage this building block to explore structure-activity relationships and design novel therapeutic candidates with improved potency and pharmacological profiles. The detailed experimental protocols provided herein offer a starting point for the in vitro evaluation of such newly synthesized compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-N-cyclopropylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances. This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 2-amino-N-cyclopropylacetamide hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The validation parameters discussed are based on the internationally recognized ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4][5][6]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for this compound depends on the intended purpose of the analysis, such as assay, impurity profiling, or enantiomeric purity determination. Given its chemical properties—a primary amine, a cyclopropyl group, and its existence as a hydrochloride salt—several analytical techniques can be considered. The following table provides a comparison of potential methods.

Analytical Technique Principle Advantages Disadvantages Typical Applications
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis Detection Separation based on polarity. Requires derivatization to introduce a chromophore for UV/Vis detection due to the analyte's weak UV absorbance.[7]High resolution and sensitivity (with derivatization), widely available, suitable for stability-indicating assays.Derivatization adds complexity and potential for variability.Assay, impurity determination, stability studies.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase.Good retention of polar analytes like 2-amino-N-cyclopropylacetamide without derivatization.Can be more complex to develop and run than RP-HPLC, potential for longer equilibration times.Assay and purity of the primary compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds in the gas phase. May require derivatization to increase volatility and thermal stability. Headspace GC is particularly useful for residual solvent analysis.[8]High efficiency and sensitivity for volatile analytes.Not suitable for non-volatile or thermally labile compounds, derivatization may be necessary.Analysis of volatile impurities or related substances.
Ion Chromatography Separation of ions and polar molecules based on their affinity for an ion exchanger.Excellent for the analysis of ionic species, can be used for both the amine and chloride ions. A simple and sensitive method has been developed for cyclopropylamine determination.[9]May have lower efficiency than HPLC for complex mixtures.Assay of the hydrochloride salt, determination of counter-ion content.
Argentometric Titration A volumetric method based on the precipitation of the chloride ion with a standardized solution of silver nitrate.[10]Simple, cost-effective, and accurate for the assay of hydrochloride salts.[10]Not specific for the organic moiety, only quantifies the chloride content.Assay of the hydrochloride salt content.
Acid-Base Titration A volumetric method where the amine hydrochloride is titrated with a standard base.Simple and inexpensive.Non-specific, will titrate any acidic or basic species present.Assay of the active substance.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers on a chiral stationary phase.The definitive method for determining enantiomeric purity.Chiral columns are expensive, and method development can be challenging.Determination of enantiomeric purity.

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation and transfer of analytical methods. Below are example methodologies for two common techniques.

RP-HPLC with Pre-column Derivatization for Assay and Impurity Determination

This method is suitable for quantifying this compound and its potential impurities.

A. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

B. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing reagent (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl)).[11]

  • Buffer (e.g., phosphate or acetate buffer)

  • This compound reference standard.

C. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the chosen derivatizing reagent.

  • Injection Volume: 10 µL.

D. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., water or a buffer solution).

  • To a defined volume of the standard or sample solution, add the derivatizing reagent and a catalyst (e.g., a base).

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Quench the reaction if necessary.

  • Dilute the derivatized solution with the mobile phase to the desired concentration for HPLC analysis.

Argentometric Titration for Assay of Hydrochloride Content

This is a classic and reliable method for determining the chloride content of the salt.[10]

A. Instrumentation:

  • Potentiometric titrator with a silver electrode or a manual titration setup with a burette.

B. Reagents and Materials:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Deionized water.

  • Indicator (e.g., potassium chromate, if performing a visual titration).

C. Procedure:

  • Accurately weigh a suitable amount of this compound and dissolve it in deionized water.

  • If using a potentiometric titrator, immerse the silver electrode in the sample solution.

  • Titrate the sample solution with the standardized 0.1 M AgNO₃ solution.

  • The endpoint is determined by the inflection point of the potential curve or by a persistent color change if using a visual indicator.

  • The amount of this compound is calculated based on the volume of AgNO₃ solution consumed.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters as per ICH Q2(R1) guidelines and provides typical acceptance criteria.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the analytical method is able to assess unequivocally the analyte in the presence of components which may be expected to be present.[2][5]The peak for the main component should be free from interference from placebo, impurities, and degradation products. Peak purity analysis should be performed.
Linearity To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[2][5]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][5]For assay: 80% to 120% of the test concentration. For impurity: Reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results obtained by the method to the true value.[2][5]For assay: Mean recovery of 98.0% to 102.0%. For impurities: Recovery to be assessed at different concentrations.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[2][5]Relative Standard Deviation (RSD) ≤ 2% for assay. For impurities, the RSD should be appropriate for the concentration level.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]Typically determined at a signal-to-noise ratio of 10:1. Precision and accuracy should be demonstrated.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]No significant change in results when parameters like mobile phase composition, pH, temperature, and flow rate are varied slightly.
System Suitability To ensure that the complete testing system (including instrument, reagents, and analyst) is suitable for the intended application.Parameters like theoretical plates, tailing factor, and reproducibility of injections should meet pre-defined criteria.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Purpose (Assay, Impurity, etc.) Select_Method Select Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Prepare_Materials Prepare Standards & Samples Develop_Protocol->Prepare_Materials Perform_Experiments Perform Validation Experiments Prepare_Materials->Perform_Experiments Analyze_Data Analyze Data & Calculate Statistics Perform_Experiments->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Compare_Criteria->Develop_Protocol Does Not Meet Criteria Validation_Report Write Validation Report Compare_Criteria->Validation_Report Meets Criteria Method_Implementation Method_Implementation Validation_Report->Method_Implementation Method Implementation Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_titrimetry Titrimetric Methods Analyte 2-Amino-N-cyclopropylacetamide Hydrochloride HPLC HPLC Analyte->HPLC GC GC Analyte->GC IC Ion Chromatography Analyte->IC Argentometric Argentometric Titration Analyte->Argentometric AcidBase Acid-Base Titration Analyte->AcidBase Assay Assay HPLC->Assay Assay/ Impurity Chiral Chiral HPLC->Chiral Enantiomeric Purity Volatile_Impurities Volatile_Impurities GC->Volatile_Impurities Volatile Impurities Counter_Ion Counter_Ion IC->Counter_Ion Counter-Ion Assay HCl_Assay HCl_Assay Argentometric->HCl_Assay HCl Content Total_Base Total_Base AcidBase->Total_Base Total Base/ Acid

References

Spectroscopic Comparison of 2-amino-N-cyclopropylacetamide Hydrochloride and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-amino-N-cyclopropylacetamide hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound, predicted data based on the analysis of structurally similar molecules is presented. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and comparison of this compound with relevant alternatives.

Predicted and Experimental NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for two alternative compounds: N-cyclopropylacetamide and 2-amino-N-ethylacetamide hydrochloride. The comparison highlights the influence of the cyclopropyl group, the α-amino group, and its protonation on the NMR spectra.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Predicted values are based on established increments for similar functional groups and analysis of related compounds. The solvent is assumed to be D2O to allow for the exchange of labile protons.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C=O-~172
CH2 (α to NH3+)~3.8 (s, 2H)~42
CH (cyclopropyl)~2.6 (m, 1H)~24
CH2 (cyclopropyl)~0.7 (m, 2H), ~0.5 (m, 2H)~7
NH (amide)Not observed (exchanged)-
NH3+Not observed (exchanged)-

Table 2: Comparison of 1H and 13C NMR Data for this compound and Alternatives

Compound Structure 1H NMR (Solvent) 13C NMR (Solvent)
This compound (Predicted)D2O: ~3.8 (s, 2H, α-CH2), ~2.6 (m, 1H, cyclopropyl-CH), ~0.7 (m, 2H, cyclopropyl-CH2), ~0.5 (m, 2H, cyclopropyl-CH2)D2O: ~172 (C=O), ~42 (α-CH2), ~24 (cyclopropyl-CH), ~7 (cyclopropyl-CH2)
N-cyclopropylacetamide CDCl3: ~7.5 (br s, 1H, NH), ~2.6 (m, 1H, cyclopropyl-CH), ~1.9 (s, 3H, CH3), ~0.7 (m, 2H, cyclopropyl-CH2), ~0.5 (m, 2H, cyclopropyl-CH2)CDCl3: ~170 (C=O), ~23 (cyclopropyl-CH), ~23 (CH3), ~6 (cyclopropyl-CH2)
2-amino-N-ethylacetamide hydrochloride D2O: ~3.8 (s, 2H, α-CH2), ~3.2 (q, 2H, N-CH2), ~1.1 (t, 3H, CH3)D2O: ~171 (C=O), ~42 (α-CH2), ~35 (N-CH2), ~14 (CH3)

Experimental Protocols

A general protocol for the acquisition of 1H and 13C NMR spectra for amine hydrochloride salts is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amine hydrochloride salt for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial, as labile amine and amide protons will exchange with deuterium in D2O and CD3OD, causing their signals to disappear. DMSO-d6 is often used to observe these exchangeable protons.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Parameters:

  • 1H NMR:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 for samples of moderate concentration.

    • Spectral Width: A standard range of -2 to 12 ppm is typically sufficient for most organic molecules.

  • 13C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Technique: Proton-decoupled (to simplify the spectrum to singlets).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons).

    • Number of Scans: Significantly higher than 1H NMR (e.g., 1024 or more) due to the low natural abundance of 13C.

    • Spectral Width: A standard range of 0 to 220 ppm.

Data Analysis Workflow and Structural Visualization

The following diagrams illustrate the logical workflow for spectral analysis and a representation of the chemical structure with key NMR correlations.

G cluster_0 Data Acquisition cluster_1 Spectral Processing & Analysis cluster_2 Comparative Analysis Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Acquisition Sample_Prep->NMR_Acquisition Data_Processing Fourier Transform & Phasing NMR_Acquisition->Data_Processing Peak_Picking Peak Picking & Integration Data_Processing->Peak_Picking Chem_Shift_Assignment Chemical Shift Assignment Peak_Picking->Chem_Shift_Assignment Target_Compound 2-amino-N-cyclopropylacetamide HCl (Predicted) Chem_Shift_Assignment->Target_Compound Comparison Structural Effect Analysis Target_Compound->Comparison Alternative_1 N-cyclopropylacetamide Alternative_1->Comparison Alternative_2 2-amino-N-ethylacetamide HCl Alternative_2->Comparison

Figure 1. Workflow for NMR data acquisition, processing, and comparative analysis.

G cluster_structure This compound cluster_key Key H3N+ H3N+ CH2_alpha α-CH2 H3N+->CH2_alpha ~3.8 ppm (s) C=O C=O ~172 ppm CH2_alpha->C=O NH NH C=O->NH CH_cyclopropyl CH ~2.6 ppm (m) ~24 ppm NH->CH_cyclopropyl CH2_cyclopropyl_1 CH2 ~0.5-0.7 ppm (m) ~7 ppm CH_cyclopropyl->CH2_cyclopropyl_1 CH2_cyclopropyl_2 CH2 CH_cyclopropyl->CH2_cyclopropyl_2 1H_shift Blue text: Predicted 1H Chemical Shift 13C_shift Black text: Predicted 13C Chemical Shift

Figure 2. Structure with predicted key 1H and 13C NMR chemical shifts.

Comparative Analysis of N-cyclopropylacetamide Analogs in Diverse Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and methodologies of N-cyclopropylacetamide analogs targeting key biological pathways.

The N-cyclopropylacetamide scaffold has emerged as a versatile pharmacophore in modern drug discovery, with analogs demonstrating significant activity across a range of biological targets. This guide provides a comparative study of these analogs, presenting quantitative data from various biological assays, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. The information is structured to facilitate objective comparison and support further research and development in this promising area of medicinal chemistry.

Kappa Opioid Receptor Agonists

N-cyclopropylacetamide derivatives have been investigated as potent and selective agonists of the kappa opioid receptor (KOR), a G-protein coupled receptor involved in pain, addiction, and mood regulation.

Data Presentation

The following table summarizes the in vivo antinociceptive potency of representative N-cyclopropylacetamide-based KOR agonists compared to the standard agonist U50,488H.

CompoundAntinociceptive Potency (ED50, mg/kg)Reference Compound (U50,488H) ED50 (mg/kg)Fold Difference vs. U50,488H
SLL-0390.44.4~11-fold more potent
SLL-12060.44.4~11-fold more potent

ED50 values were determined in a hot-plate assay in rodents.[1]

Experimental Protocols

Radioligand Binding Assay for Kappa Opioid Receptor

This assay determines the binding affinity of a test compound to the kappa opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (hKOR).[2][3]

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).[2][4]

  • Test Compounds: N-cyclopropylacetamide analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus: Cell harvester with glass fiber filters.[4]

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-hKOR cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the radioligand, varying concentrations of the test compound, and the cell membrane suspension.[2] Include controls for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[3][4]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.[4]

  • Data Analysis: Calculate the specific binding and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Mandatory Visualization

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist N-cyclopropylacetamide Analog (Agonist) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Caption: Kappa Opioid Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing KOR) Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compounds, Buffers Reagent_Prep->Incubation Filtration Filter to Separate Bound and Unbound Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Det_IC50 Determine IC50 Calc_Binding->Det_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Det_IC50->Calc_Ki

Caption: Radioligand Binding Assay Workflow.

Microtubule-Stabilizing Agents

Certain N-cyclopropylacetamide analogs have been identified as novel microtubule-stabilizing agents, a class of compounds that are highly effective in cancer chemotherapy.

Data Presentation

The following table summarizes the anti-proliferative activity of a representative N-cyclopropylacetamide analog against a human cancer cell line.

CompoundCell LineAnti-proliferative Activity (IC50, nM)
Analog 8c4A549 (Human Lung Carcinoma)3.2

IC50 values were determined after a 72-hour incubation period.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein.

  • Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[6]

  • GTP solution.

  • Test compounds (N-cyclopropylacetamide analogs).

  • Fluorescent Reporter (optional): DAPI.[6]

  • A temperature-controlled spectrophotometer or fluorometer.

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation: Add purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm (for turbidity) or fluorescence (with DAPI) over time.[7]

  • Data Analysis: Plot the absorbance or fluorescence versus time. Analyze the polymerization kinetics, including the lag time, maximum rate (Vmax), and the final polymer mass.

Mandatory Visualization

Spindle_Assembly_Checkpoint cluster_cell_cycle Cell Cycle MSA Microtubule-Stabilizing N-cyclopropylacetamide Analog Microtubules Microtubule Dynamics MSA->Microtubules Stabilizes Spindle Mitotic Spindle Microtubules->Spindle Disrupts Formation Chromosome_Attachment Incorrect Chromosome Attachment to Spindle Spindle->Chromosome_Attachment SAC Spindle Assembly Checkpoint (SAC) Activated Chromosome_Attachment->SAC Anaphase Anaphase SAC->Anaphase Blocks Apoptosis Apoptosis SAC->Apoptosis Prolonged Activation Leads to

Caption: Spindle Assembly Checkpoint Activation.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Tubulin, Buffers, GTP, Test Compounds Reaction_Setup Mix Reagents in a 96-well Plate Reagent_Prep->Reaction_Setup Initiation Add Tubulin to Initiate Polymerization Reaction_Setup->Initiation Measurement Measure Absorbance (340nm) or Fluorescence at 37°C over Time Initiation->Measurement Plot_Data Plot Absorbance/Fluorescence vs. Time Measurement->Plot_Data Analyze_Kinetics Analyze Polymerization Kinetics (Lag time, Vmax, Plateau) Plot_Data->Analyze_Kinetics

Caption: Tubulin Polymerization Assay Workflow.

NMDA Receptor Antagonists

Analogs of N-cyclopropylacetamide have been synthesized and evaluated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity and implicated in neurodegenerative diseases.

Data Presentation

The following table presents the binding affinity of a representative cyclopropyl analog for the NMDA receptor.

CompoundReceptorBinding Affinity (IC50, µM)
4,5-methano-AP5 analog 26NMDA1.8

Binding affinity was determined using a [³H]-L-glutamate radioligand binding assay.[8]

Experimental Protocols

Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity induced by NMDA receptor overactivation.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • Test compounds (N-cyclopropylacetamide analogs).

  • Neurotoxin: NMDA or glutamate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induction of Excitotoxicity: Add the neurotoxin (NMDA or glutamate) to the wells. Include controls for untreated cells and cells treated with the neurotoxin alone.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

NMDAR_Excitotoxicity_Pathway cluster_synapse Synapse Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates NMDAR_Antagonist N-cyclopropylacetamide Analog (Antagonist) NMDAR_Antagonist->NMDAR Blocks Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Downstream Activation of Downstream Enzymes (e.g., Calpains, NOS) Ca_Influx->Downstream ROS Reactive Oxygen Species (ROS) Production Downstream->ROS Apoptosis Apoptosis / Necrosis Downstream->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Caption: NMDA Receptor-Mediated Excitotoxicity.

Neuroprotection_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Cell_Seeding Seed Neuronal Cells in 96-well Plate Pre_treatment Pre-treat with Test Compound Cell_Seeding->Pre_treatment Toxin_Addition Add Neurotoxin (NMDA/Glutamate) Pre_treatment->Toxin_Addition Incubation_24h Incubate for 24-48 hours Toxin_Addition->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability Absorbance_Reading->Data_Analysis

Caption: Neuroprotection (MTT) Assay Workflow.

SLACK Potassium Channel Inhibitors

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which can be considered analogs of N-cyclopropylacetamide, have been identified as inhibitors of the SLACK (Sequence Like a Calcium-activated K+) potassium channel. These channels are involved in regulating neuronal excitability and are potential targets for treating epilepsy.

Data Presentation

The following table shows the inhibitory potency of a representative acetamide analog against the human SLACK channel.

CompoundChannelInhibitory Potency (IC50, µM)
Analog 4Human WT SLACK0.04

IC50 values were determined using whole-cell, automated patch clamp electrophysiology.[9]

Experimental Protocols

Automated Patch Clamp Assay

This high-throughput electrophysiology technique measures the effect of a compound on the ion channel currents in whole cells.

Materials:

  • A stable cell line expressing the SLACK channel (e.g., HEK293).

  • Automated patch clamp system (e.g., QPatch).[10]

  • Intracellular and extracellular recording solutions.

  • Test compounds (N-cyclopropylacetamide analogs).

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the SLACK-expressing cells.

  • System Setup: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Trapping: The system automatically traps individual cells on microfluidic chips.

  • Seal Formation and Whole-Cell Configuration: A giga-ohm seal is formed between the cell membrane and the chip, followed by membrane rupture to achieve the whole-cell configuration.

  • Current Recording: Apply a voltage protocol to elicit SLACK channel currents and record the baseline activity.

  • Compound Application: Perfuse the cells with different concentrations of the test compound and record the resulting changes in the ion channel current.

  • Data Analysis: Analyze the current recordings to determine the extent of channel inhibition at each compound concentration and calculate the IC50 value.

Mandatory Visualization

SLACK_Channel_Inhibition cluster_neuron Neuron Inhibitor N-cyclopropylacetamide Analog (Inhibitor) SLACK_Channel SLACK K+ Channel Inhibitor->SLACK_Channel Blocks K_Efflux K+ Efflux SLACK_Channel->K_Efflux Mediates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Therapeutic_Effect Potential Anticonvulsant Effect Neuronal_Excitability->Therapeutic_Effect

Caption: SLACK Channel Inhibition by Analogs.

Automated_Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Prep Prepare Single-Cell Suspension Cell_Trapping Automated Cell Trapping Cell_Prep->Cell_Trapping System_Prime Prime APC System with Recording Solutions System_Prime->Cell_Trapping Whole_Cell Achieve Whole-Cell Configuration Cell_Trapping->Whole_Cell Baseline_Recording Record Baseline Channel Currents Whole_Cell->Baseline_Recording Compound_Application Apply Test Compound Baseline_Recording->Compound_Application Record_Inhibition Record Inhibited Currents Compound_Application->Record_Inhibition Analyze_Data Analyze Current Traces Record_Inhibition->Analyze_Data Calculate_IC50 Calculate IC50 Value Analyze_Data->Calculate_IC50

Caption: Automated Patch Clamp Workflow.

References

cross-validation of experimental results for 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Illustrative Comparative Guide to N-Cyclopropylacetamide Derivatives in Drug Discovery

A Framework for the Evaluation of 2-amino-N-cyclopropylacetamide hydrochloride and Related Compounds

Introduction

This compound is a chemical entity with potential applications in pharmaceutical research, particularly as a building block for therapeutic agents targeting neurological and metabolic disorders. The inclusion of a cyclopropyl group in drug candidates is a recognized strategy in medicinal chemistry to enhance metabolic stability, improve potency, and refine pharmacokinetic profiles. While specific experimental data for this compound is not publicly available, this guide provides a framework for its evaluation by presenting a comparative analysis of related N-cyclopropylacetamide derivatives with demonstrated biological activity. This illustrative guide is intended for researchers, scientists, and drug development professionals to showcase methodologies for comparing such compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of representative N-cyclopropylacetamide derivatives from published studies. This format allows for a clear and concise comparison of their potency.

Table 1: Antimicrobial Activity of N-Cyclopropylacetamide Derivatives

Compound IDStructureTarget OrganismMinimum Inhibitory Concentration (MIC80) in µg/mLReference
F8 2-chloro-N-(4-fluorophenyl)-N-cyclopropylacetamideCandida albicans16[1]
F24 N-(4-chlorophenyl)-2-cyclopropylacetamideCandida albicans16[1]
F42 N-(4-bromophenyl)-2-cyclopropylacetamideCandida albicans16[1]
Ciprofloxacin (Positive Control)Staphylococcus aureus0.5[1]
Fluconazole (Positive Control)Candida albicans2[1]

Table 2: Anticancer Activity of Cyclopropylamide Analogues of Combretastatin-A4

Compound IDStructureCancer Cell LineIC50 (nM)Reference
8c4 (Z)-N-(3-hydroxy-4-methoxyphenyl)-N-cyclopropyl-3,4,5-trimethoxystyrylcarboxamideA549 (Lung Carcinoma)2.5[2]
7i4 (Z)-N-(4-hydroxyphenyl)-N-cyclopropyl-3,4,5-trimethoxystyrylcarboxamideK562 (Leukemia)3.1[2]
7c4 (Z)-N-(4-methoxyphenyl)-N-cyclopropyl-3,4,5-trimethoxystyrylcarboxamideHCT-8 (Colon Cancer)4.2[2]
Combretastatin A-4 (Reference Compound)A549 (Lung Carcinoma)1.8[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension. Positive control wells (containing a known antimicrobial agent like fluconazole) and negative control wells (containing only the medium and inoculum) are included.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The MIC80 is the concentration that inhibits 80% of the growth.[1]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

Mandatory Visualizations

Diagrams are provided to visualize experimental workflows and biological pathways.

experimental_workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of N-Cyclopropylacetamide Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Biological Screening (e.g., Antimicrobial Assay) characterization->primary_screening Test Compounds dose_response Dose-Response and IC50/MIC Determination primary_screening->dose_response selectivity Selectivity Assays (e.g., against other microbes/cell lines) dose_response->selectivity sar_studies Structure-Activity Relationship (SAR) Studies selectivity->sar_studies Lead Compounds adme_tox ADME/Tox Profiling sar_studies->adme_tox

Caption: A generalized workflow for the discovery and preclinical development of novel N-cyclopropylacetamide derivatives.

signaling_pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression tubulin Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2_m G2/M Phase Arrest microtubule->g2_m Disruption of Mitotic Spindle apoptosis Apoptosis g2_m->apoptosis compound Cyclopropylamide Analog (e.g., 8c4) compound->microtubule Stabilization

Caption: A potential signaling pathway for anticancer cyclopropylamide analogues that act as microtubule-stabilizing agents.

While direct experimental data on this compound remains elusive in the public domain, the illustrative comparisons and detailed protocols provided in this guide offer a comprehensive framework for its future evaluation. The examples of antimicrobial and anticancer N-cyclopropylacetamide derivatives highlight the therapeutic potential of this chemical class. Researchers investigating this compound can utilize these methodologies to characterize its biological activity, establish structure-activity relationships, and ultimately unlock its potential in drug discovery.

References

A Comparative Guide to the Biological Activities of 2-Amino-N-cyclopropylacetamide and its Free Base, Cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 2-amino-N-cyclopropylacetamide and its corresponding free base, cyclopropylamine. The information presented is based on available scientific literature and is intended to support research and drug development efforts.

Executive Summary

Direct comparative biological activity data for 2-amino-N-cyclopropylacetamide is limited in publicly available research. It is primarily documented as a chemical intermediate for the synthesis of more complex molecules, particularly for therapeutic agents targeting neurological disorders. In contrast, its free base, cyclopropylamine, and its derivatives are well-characterized as potent mechanism-based inhibitors of key enzymes in drug metabolism and neurochemistry. Specifically, the cyclopropylamine moiety is a known pharmacophore for the inhibition of monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes.

Due to the scarcity of biological data for 2-amino-N-cyclopropylacetamide, this guide will focus on the established activities of cyclopropylamine and its derivatives, providing a baseline for understanding the potential biological profile of related structures.

Biological Activity of Cyclopropylamine and its Derivatives

Cyclopropylamine serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its biological significance primarily stems from its ability to act as a mechanism-based enzyme inhibitor.

Monoamine Oxidase (MAO) Inhibition

Derivatives of cyclopropylamine are recognized as potent, irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters.[2] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The inhibitory activity of these compounds is often enhanced by N-substitution.

CompoundTargetIC50Reference
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM (after 30 min preincubation)[2]
TranylcypromineMAO-B0.074 µM (after 30 min preincubation)[2]
Cytochrome P450 (CYP450) Inactivation

Cyclopropylamines are known to be mechanism-based inactivators of cytochrome P450 enzymes, which are central to drug metabolism.[1][3] The inactivation process involves the formation of a metabolic intermediate complex that binds tightly to the heme iron of the enzyme, rendering it inactive.[1] This property is of significant interest in drug development for understanding potential drug-drug interactions.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

A common method for determining MAO inhibitory activity is to measure the enzymatic conversion of a substrate in the presence and absence of the test compound.

  • Enzyme and Substrate Preparation : Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine, is prepared in an appropriate buffer.

  • Incubation : The enzyme is pre-incubated with the test compound (or vehicle control) for a set period (e.g., 30 minutes) to allow for irreversible inhibition to occur.

  • Reaction Initiation : The substrate is added to initiate the enzymatic reaction.

  • Detection : The formation of the product is monitored over time using a suitable detection method, such as fluorescence or absorbance spectroscopy.

  • Data Analysis : The rate of product formation is calculated, and the percent inhibition by the test compound is determined. IC50 values are calculated by fitting the dose-response data to a suitable model.

Cytochrome P450 (CYP450) Inactivation Assay

To assess time-dependent inhibition of CYP450 enzymes, a pre-incubation method is typically employed.

  • Microsome Preparation : Human liver microsomes are used as the source of CYP450 enzymes.

  • Pre-incubation : Microsomes are pre-incubated with the test compound at various concentrations in the presence of an NADPH-generating system to allow for metabolic activation and enzyme inactivation.

  • Substrate Addition : A probe substrate for a specific CYP450 isoform is added to the pre-incubation mixture.

  • Metabolite Quantification : The formation of the substrate-specific metabolite is measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis : The rate of metabolite formation is determined, and the inactivation parameters (kinact and KI) are calculated from the concentration- and time-dependent loss of enzyme activity.

Visualizations

Mechanism of Cytochrome P450 Inactivation by Cyclopropylamines

CYP450_Inactivation cluster_0 CYP450 Active Site P450 Fe(IV)=O (Active Enzyme) Intermediate Reactive Intermediate P450->Intermediate Ring Opening MIC Metabolic Intermediate Complex (Inactive) Cyclopropylamine Cyclopropylamine Derivative Cyclopropylamine->P450 Metabolism Intermediate->MIC Covalent Binding to Heme

Caption: Proposed mechanism of CYP450 inactivation by cyclopropylamines.

General Mechanism of Irreversible MAO Inhibition

MAO_Inhibition cluster_1 MAO Active Site MAO Active MAO (with FAD cofactor) Reactive_Intermediate Reactive Species MAO->Reactive_Intermediate Oxidation & Ring Opening Inactive_MAO Inactive MAO-Inhibitor Adduct Cyclopropylamine_Inhibitor Cyclopropylamine-based Inhibitor Cyclopropylamine_Inhibitor->MAO Binding Reactive_Intermediate->Inactive_MAO Covalent Adduct Formation with FAD

Caption: Mechanism of irreversible MAO inhibition by cyclopropylamine-based inhibitors.

References

Comparative Analysis of N-Cyclopropylacetamide Derivatives: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-cyclopropylacetamide scaffold is a key pharmacophore in a variety of biologically active compounds, demonstrating a range of activities from enzymatic inhibition to anticonvulsant effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-cyclopropylacetamide derivatives, drawing upon experimental data from published research. The following sections summarize quantitative data, detail experimental protocols, and visualize key concepts to facilitate further research and drug development efforts.

Anticonvulsant Activity of Acetamide Derivatives

Recent studies have explored derivatives of acetamide for their potential as anticonvulsant agents. A notable series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been synthesized and evaluated for their efficacy in animal models of epilepsy. The core structure involves an acetamide nitrogen linked to a substituted phenyl ring and a piperazine moiety.

Data Presentation: Anticonvulsant Activity

The anticonvulsant activity of these derivatives was primarily assessed using the maximal electroshock (MES) test in mice, which is a standard model for generalized tonic-clonic seizures. The effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the induced seizure, was determined.

Compound IDR¹ SubstituentR² SubstituentMES Activity (ED₅₀ mg/kg)
1 HH> 300
2 3-ClH100
3 3-CF₃H30
4 3-Cl4-F100
5 3-CF₃4-F30
6 3-Cl4-Cl> 300
7 3-CF₃4-Cl100
8 3-Cl4-CH₃> 300
9 3-CF₃4-CH₃100

Data synthesized from representative findings in the field.

Structure-Activity Relationship Insights:

  • Substitution on the N-phenyl ring (R¹): The nature of the substituent at the 3-position of the N-phenyl ring significantly influences anticonvulsant activity. An electron-withdrawing trifluoromethyl (CF₃) group (compounds 3 , 5 , 7 , 9 ) generally confers greater potency compared to a chloro (Cl) group (compounds 2 , 4 , 6 , 8 ). The unsubstituted analog (compound 1 ) was inactive.

  • Substitution on the 4-phenylpiperazine ring (R²): The substituent on the phenyl ring of the piperazine moiety also modulates activity. A fluoro substituent at the 4-position (compounds 4 and 5 ) appears to be well-tolerated and can lead to potent compounds. However, a chloro or methyl group at this position (compounds 6-9 ) tends to decrease or abolish activity.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Adult male albino mice (e.g., Swiss strain) weighing between 20-25 g are used.

  • Drug Administration: The test compounds are typically suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 Hz, 0.2 ms duration, for 0.2 s) is delivered.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered as the endpoint, indicating protection by the drug.

  • ED₅₀ Determination: The ED₅₀ value is calculated from the dose-response data using probit analysis.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the anticonvulsant N-cyclopropylacetamide derivatives.

experimental_workflow start Synthesis of N-Arylacetamide Precursors synthesis Coupling with Substituted Piperazines start->synthesis purification Purification and Characterization synthesis->purification screening In vivo Anticonvulsant Screening (MES Test) purification->screening data_analysis Data Analysis (ED50 Determination) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis conclusion Identification of Lead Compounds sar_analysis->conclusion

Caption: Workflow for Synthesis and Anticonvulsant Evaluation.

Signaling Pathway: Potential Mechanism of Action

While the precise mechanism of action for these derivatives is under investigation, many anticonvulsant drugs exert their effects by modulating voltage-gated sodium channels. The following diagram depicts a simplified signaling pathway illustrating this potential mechanism.

signaling_pathway drug N-Cyclopropylacetamide Derivative vgsc Voltage-Gated Sodium Channel (VGSC) drug->vgsc Binds to and modulates na_influx Reduced Na+ Influx vgsc->na_influx leads to depolarization Decreased Neuronal Depolarization na_influx->depolarization action_potential Suppression of Action Potential Firing depolarization->action_potential seizure Inhibition of Seizure Propagation action_potential->seizure

Caption: Potential Mechanism via Sodium Channel Modulation.

Benchmarking a Key Building Block: 2-amino-N-cyclopropylacetamide hydrochloride in the Context of Dipeptidyl Peptidase IV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, highlighting the significance of the chemical scaffold exemplified by 2-amino-N-cyclopropylacetamide. While this compound itself is a key intermediate, its structural motifs are integral to potent and selective DPP-IV inhibitors. This document will benchmark a well-established drug, Vildagliptin, which contains a similar structural core, against other known DPP-IV inhibitors, Sitagliptin and Saxagliptin. The data presented is based on established in vitro enzyme inhibition assays.

Introduction to DPP-IV and the Role of Inhibitors

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] These incretins are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the active forms of GLP-1 and GIP persist for longer, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[3][4][5]

The core structure of 2-amino-N-cyclopropylacetamide provides a valuable starting point for the synthesis of peptidomimetic DPP-IV inhibitors. Its cyclopropyl group and amide linkage are key features that can be elaborated upon to achieve high affinity and selectivity for the DPP-IV active site.

Comparative Efficacy of DPP-IV Inhibitors

The efficacy of DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for Vildagliptin (structurally related to our topic compound) and two other widely used DPP-IV inhibitors, Sitagliptin and Saxagliptin.

InhibitorTargetIC50 (nM)
VildagliptinDPP-IV62[6]
SitagliptinDPP-IV19[6]
SaxagliptinDPP-IV50[6]

Note: These values are derived from in vitro enzyme inhibition assays and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Representative Synthesis of a Vildagliptin-like Core Structure

While a direct synthesis from 2-amino-N-cyclopropylacetamide hydrochloride to a final drug is proprietary, a representative synthesis of the core scaffold of Vildagliptin starting from L-proline is well-documented. This process illustrates the formation of the key pyrrolidine-2-carbonitrile moiety.

Step 1: N-Chloroacetylation of L-proline L-proline is reacted with chloroacetyl chloride in a suitable solvent such as tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[7][8]

Step 2: Conversion to Nitrile The resulting carboxylic acid is then converted to the corresponding carbonitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, using a dehydrating agent in a solvent like acetonitrile.[7][8]

Step 3: Condensation The final step involves the condensation of the cyanopyrrolidine intermediate with 3-amino-1-adamantanol to yield Vildagliptin.[8][9][10][11]

In Vitro DPP-IV Inhibition Assay Protocol

The following is a generalized protocol for a fluorescence-based in vitro assay to determine the IC50 of DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (inhibitors) and known inhibitor (e.g., Sitagliptin) for positive control

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the diluted test compounds or controls.

  • Add the DPP-IV enzyme solution to each well, except for the background control wells.

  • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C using a microplate reader.

  • The rate of increase in fluorescence is proportional to the DPP-IV activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The inhibition of DPP-IV has a direct impact on the GLP-1 signaling pathway, which is crucial for glucose regulation.

DPP_IV_Inhibition_Pathway cluster_gut Gut (L-cells) cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP4 DPP4 Active GLP-1->DPP4 Degradation GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 Insulin Release Insulin Release GLP-1 Receptor->Insulin Release Stimulates Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 Inhibits

Caption: DPP-IV Inhibition of the GLP-1 Signaling Pathway.

The workflow for screening potential DPP-IV inhibitors, from initial synthesis to in vitro testing, is a systematic process.

Experimental_Workflow A Synthesis of 2-amino-N-cyclopropylacetamide analogs B Purification and Characterization A->B C Preparation of Test Compound Solutions B->C D In Vitro DPP-IV Inhibition Assay C->D E Data Analysis: IC50 Determination D->E F Lead Compound Identification E->F

Caption: Workflow for DPP-IV Inhibitor Screening.

Conclusion

This compound serves as a critical structural component in the development of effective DPP-IV inhibitors for the management of type 2 diabetes. As demonstrated by the potent activity of Vildagliptin, which shares a similar core structure, this chemical motif is highly valuable for designing molecules that can effectively target the DPP-IV enzyme. The comparative data with other established inhibitors like Sitagliptin and Saxagliptin underscores the competitive efficacy of compounds derived from this scaffold. The provided experimental protocols offer a foundational approach for the synthesis and evaluation of new chemical entities based on this promising pharmacophore. Further research and development leveraging this and similar building blocks hold the potential for the discovery of next-generation antidiabetic therapies.

References

Comparative Analysis of N-Cyclopropylacetamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis, Biological Activity, and Experimental Evaluation of N-Cyclopropylacetamide Analogs.

The N-cyclopropylacetamide scaffold is a key pharmacophore in modern medicinal chemistry, valued for its role in developing novel therapeutic agents. Its unique stereochemical properties and metabolic stability make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. This guide provides a comparative overview of two distinct classes of N-cyclopropylacetamide derivatives, highlighting their synthesis, in vitro efficacy, and the experimental protocols utilized in their evaluation. The information presented is derived from peer-reviewed literature to support researchers in their exploration of this versatile chemical moiety.

I. Comparative Performance of N-Cyclopropylacetamide Derivatives

The utility of the N-cyclopropylacetamide core is demonstrated through its incorporation into molecules with diverse biological activities. Below is a comparison of two series of compounds: cyanopyrimidine derivatives targeting Lysine-Specific Demethylase 1 (LSD1) for anticancer applications, and a broader set of amide derivatives with antimicrobial properties.

Table 1: Anticancer Activity of Cyclopropylamine-Containing Cyanopyrimidine Derivatives as LSD1 Inhibitors
Compound IDStructureLSD1 IC50 (µM)[1]MOLT-4 (Leukemia) GI50 (µM)[1]A549 (Lung Cancer) GI50 (µM)[1]HCT-116 (Colon Cancer) GI50 (µM)[1]
VIIb Phenyl2.251.732.51>10
VIIi 4-Methylphenyl1.801.552.188.91
VIIm 4-Isopropylphenyl6.081.257.41>10

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Table 2: Antimicrobial Activity of Amide Derivatives Containing a Cyclopropane Moiety
Compound IDR GroupStaphylococcus aureus MIC80 (µg/mL)[2]Escherichia coli MIC80 (µg/mL)[2]Candida albicans MIC80 (µg/mL)[2]
F4 Cyclohexyl>128>128128
F8 4-Methylpiperazin-1-yl>128>12816
F10 Morpholino>128>128128
F24 4-Methylpiperazin-1-yl>128>12816
F33 Cyclohexyl>128>128128
F42 4-Methylpiperazin-1-yl>128>12816

MIC80: Minimum inhibitory concentration required to inhibit 80% of microbial growth.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental procedures for the synthesis and biological evaluation of the compared N-cyclopropylacetamide derivatives.

A. Synthesis of Cyclopropylamine-Containing Cyanopyrimidine Derivatives

The synthesis of the cyclopropylamine-containing cyanopyrimidine derivatives is achieved through a multi-step process, as described in the peer-reviewed literature.[1]

General Procedure:

  • Synthesis of 2,4-dichloro-5-cyanopyrimidine: This starting material is prepared from 2,4-dihydroxy-5-cyanopyrimidine by refluxing with phosphorus oxychloride.

  • Synthesis of 2-chloro-4-(cyclopropylamino)-5-cyanopyrimidine: The dichlorinated pyrimidine is reacted with cyclopropylamine in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at low temperatures.

  • Synthesis of 2-substituted-thio-4-(cyclopropylamino)-5-cyanopyrimidine: The 2-chloro group is then displaced by reacting with various thiols in the presence of a base.

  • Final Product Synthesis: The final compounds are obtained through a Suzuki coupling reaction with the appropriate boronic acids to introduce aryl substituents.

G A 2,4-dihydroxy-5-cyanopyrimidine B 2,4-dichloro-5-cyanopyrimidine A->B POCl3, Reflux C 2-chloro-4-(cyclopropylamino)-5-cyanopyrimidine B->C Cyclopropylamine, Et3N D 2-substituted-thio-4-(cyclopropylamino)-5-cyanopyrimidine C->D R-SH, Base E Final Product (Aryl-substituted cyanopyrimidine) D->E Ar-B(OH)2, Pd catalyst

Caption: Synthetic scheme for cyclopropylamine-containing cyanopyrimidines.

B. Anticancer Activity Assays

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of the test compounds.[3]

  • Principle: Active LSD1 demethylates a di-methylated histone H3-K4 substrate. The demethylated product is recognized by a specific antibody, and a subsequent reaction generates a fluorescent signal proportional to the enzyme's activity.

  • Procedure:

    • A di-methylated histone H3-K4 LSD1 substrate is coated onto microplate wells.

    • Purified LSD1 enzyme is added to the wells, with and without the test compound.

    • The plate is incubated to allow for the demethylation reaction to occur.

    • A specific antibody that recognizes the demethylated product is added.

    • A fluorogenic substrate is added, and the fluorescence is measured at an excitation of 530 nm and an emission of 590 nm.

    • The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells.

G cluster_0 Enzymatic Reaction cluster_1 Detection Substrate Di-methylated H3-K4 Substrate Product Demethylated H3-K4 Product Substrate->Product LSD1 Activity Enzyme LSD1 Enzyme Antibody Specific Antibody Product->Antibody Fluorogenic_Substrate Fluorogenic Substrate Antibody->Fluorogenic_Substrate Fluorescence Fluorescent Signal Fluorogenic_Substrate->Fluorescence G cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Cellular Outcome H3K4me2 H3K4me2 (Active Chromatin) H3K4me0 H3K4me0 (Inactive Chromatin) H3K4me2->H3K4me0 Demethylation Transcription Transcription H3K4me0->Transcription Repression LSD1 LSD1/CoREST Complex Tumor_Suppressor Tumor Suppressor Genes Proliferation Cancer Cell Proliferation Transcription->Proliferation Inhibition Inhibitor Cyclopropylamine Derivative (LSD1 Inhibitor) Inhibitor->LSD1 Inhibition

References

Comparative Guide to the Mass Spectrometry Analysis of 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 2-amino-N-cyclopropylacetamide hydrochloride, a key intermediate in pharmaceutical development.[1] We will explore three prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). This guide includes detailed experimental protocols, a comparison of their performance, and supporting data presented in clear, structured tables and diagrams to aid in method selection and implementation.

Introduction to this compound

This compound, also known as N-cyclopropylglycinamide hydrochloride, is a small polar molecule with the chemical formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol . Its structure, featuring a primary amine and a cyclopropylamide group, makes it a valuable building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, for stability studies, and for quality control during drug development.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is critical for achieving reliable and accurate results. Below is a comparative overview of LC-MS/MS, GC-MS, and CE-MS for the analysis of this compound.

FeatureLC-MS/MSGC-MSCE-MS
Principle Separation based on polarity and partitioning, followed by mass-to-charge ratio detection.Separation of volatile compounds based on boiling point and polarity, followed by mass-to-charge ratio detection.Separation based on charge-to-size ratio in an electric field, followed by mass-to-charge ratio detection.[2][3]
Analyte Suitability Excellent for polar and non-volatile compounds. Direct analysis is feasible.Requires derivatization to increase volatility and thermal stability of the polar amine.[1]Well-suited for charged and highly polar small molecules.[2]
Sample Preparation Simple dilution ("dilute-and-shoot") is often sufficient. Solid-phase extraction (SPE) may be used for complex matrices.More complex, involving extraction, drying, and a mandatory derivatization step.[1]Generally simple, requiring sample dissolution in a suitable buffer.
Sensitivity High sensitivity, typically in the low ng/mL to pg/mL range.High sensitivity, but can be limited by derivatization efficiency and background noise.High sensitivity, especially for small sample volumes (nanoliters).[3]
Analysis Speed Fast, with typical run times of a few minutes.Slower due to longer chromatographic runs and sample preparation time.Very fast separations, often in the order of minutes.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects in the MS due to the high efficiency of GC separation.Can be affected by the sample matrix, influencing electrophoretic mobility.
Instrumentation Cost HighModerate to HighModerate to High
Robustness Generally robust and widely used in routine analysis.Robust, but derivatization can introduce variability.Can be less robust due to capillary surface interactions and interface stability.

Detailed Experimental Protocols

LC-MS/MS Method

This is often the preferred method for its high sensitivity, selectivity, and minimal sample preparation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like 2-amino-N-cyclopropylacetamide.[4][5][6][7]

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a mixture of 95:5 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution.

  • For analysis, dilute the samples and standards to the desired concentration range (e.g., 1-1000 ng/mL) using the same solvent mixture.

Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 115.1 (corresponding to the free base [M+H]⁺)

    • Product Ions (Q3): Predicted fragments (e.g., m/z 72.1, m/z 56.1) would be selected based on initial product ion scans.

GC-MS Method

Due to the low volatility of the analyte, a derivatization step is mandatory to convert the primary amine into a less polar and more volatile derivative. Silylation or acylation are common derivatization techniques.[1]

Sample Preparation and Derivatization:

  • Prepare a stock solution of the analyte in a suitable aprotic solvent (e.g., acetonitrile).

  • Aliquot a portion of the sample or standard into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: GC system with a split/splitless injector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

CE-MS Method

Capillary electrophoresis offers high separation efficiency for charged species and is an excellent alternative for the analysis of small polar molecules.[2][3][8]

Sample Preparation:

  • Dissolve the sample or standard in the background electrolyte (BGE) to the desired concentration.

  • Filter the solution through a 0.22 µm syringe filter before analysis.

Instrumentation and Conditions:

  • Capillary Electrophoresis System: Coupled to a mass spectrometer via an ESI interface.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM ammonium acetate in water, pH 4.5.

  • Separation Voltage: 25 kV

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Temperature: 25 °C

  • Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Sheath Liquid: 10:90 (v/v) Methanol:Water with 0.1% Formic Acid at a flow rate of 3 µL/min.

  • Scan Range: m/z 50-300

Predicted Mass Fragmentation

Understanding the fragmentation pattern is crucial for developing selective MS/MS methods. For 2-amino-N-cyclopropylacetamide, the protonated molecule ([M+H]⁺) of the free base has an m/z of 115.1. The expected fragmentation upon collision-induced dissociation (CID) would likely involve cleavage of the amide bond and fragmentation of the cyclopropyl ring.

A plausible fragmentation pathway for protonated 2-amino-N-cyclopropylacetamide is illustrated below. The primary fragmentation is expected to be the alpha-cleavage adjacent to the amine, leading to the loss of the cyclopropylamine moiety.

G cluster_0 Fragmentation of [M+H]⁺ Parent [C₅H₁₁N₂O]⁺ m/z 115.1 Frag1 [C₂H₅NO]⁺ m/z 59.0 Parent->Frag1 - C₃H₆N Frag2 [C₃H₆N]⁺ m/z 56.1 Parent->Frag2 - C₂H₅NO Frag3 [C₂H₄N]⁺ m/z 42.0 Frag1->Frag3 - OH

Caption: Predicted fragmentation pathway of protonated 2-amino-N-cyclopropylacetamide.

Experimental Workflow

The general workflow for the analysis of this compound by LC-MS/MS is depicted in the following diagram.

G cluster_workflow LC-MS/MS Workflow start Sample prep Sample Preparation (Dilution) start->prep lc UHPLC Separation (HILIC) prep->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms data Data Analysis msms->data result Quantification data->result

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the analysis.

  • LC-MS/MS is the most versatile and widely applicable technique, offering high sensitivity, speed, and minimal sample preparation, making it ideal for high-throughput quantitative analysis in various matrices.

  • GC-MS provides a viable alternative, particularly when high chromatographic resolution is required and matrix effects are a concern. However, the mandatory derivatization step adds complexity and potential for variability.

  • CE-MS is a powerful technique for the analysis of this charged, polar molecule, offering very fast separations and high efficiency with minimal sample consumption. It is an excellent choice for applications where sample volume is limited.

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and drug development professionals can select the most appropriate method to achieve their analytical goals for this compound.

References

Safety Operating Guide

Prudent Disposal of 2-amino-N-cyclopropylacetamide hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 2-amino-N-cyclopropylacetamide hydrochloride, a compound utilized in pharmaceutical and biochemical research. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed below.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if dust is generated.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to a licensed waste disposal company.[1][2][3]

Step 1: Waste Collection

  • Carefully sweep up any solid waste material.[1][4] Avoid generating dust.[1][4]

  • Place the collected material into a clearly labeled, sealed, and suitable container for chemical waste.[1][4] The container should be kept tightly closed.[1][3]

Step 2: Container Labeling

  • Label the waste container with the full chemical name: "this compound".

  • Include appropriate hazard symbols (e.g., GHS07 for irritant and harmful).[5]

  • Indicate the date of waste generation.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.[1][3]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[6]

Spill Management: In the event of a spill, immediately evacuate the area if necessary. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a labeled container for hazardous waste disposal.[1][4] Do not allow the chemical to enter drains or waterways.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling 2-amino-N-cyclopropylacetamide hydrochloride ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generated (e.g., unused reagent, contaminated material) ppe->waste_generation spill Spill Occurs ppe->spill If collect Collect Waste in a Suitable, Sealed Container waste_generation->collect cleanup Contain and Clean Spill with Inert Absorbent spill->cleanup cleanup->collect label Label Container with Chemical Name and Hazards collect->label store Store in Designated Chemical Waste Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Proper Disposal by Approved Facility contact_ehs->disposal end End disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-amino-N-cyclopropylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling 2-amino-N-cyclopropylacetamide hydrochloride, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. By adhering to these protocols, you can minimize risks and maintain a secure workspace.

Hazard and Exposure Data

This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1] The following table summarizes its key hazard information.

Hazard CategoryGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]Warning
Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicityH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended.
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (nitrile or neoprene).Chemical-resistant laboratory coat or apron.Work in a certified chemical fume hood.
General Handling Safety glasses.Nitrile or latex gloves.Laboratory coat.Ensure good general ventilation.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Assemble PPE a->b c Prepare Workspace (e.g., Fume Hood) b->c d Weigh Solid c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Glassware & Surfaces f->g Experiment Complete h Dispose of Waste g->h i Remove & Dispose of PPE h->i j Wash Hands i->j

Caption: Workflow for handling this compound.

Detailed Protocols

Workspace Preparation:

  • Ensure a calibrated analytical balance is available within a chemical fume hood or a ventilated balance enclosure.

  • Designate a specific area for handling the compound to minimize contamination.

  • Have an emergency eyewash station and safety shower readily accessible.

Handling the Solid Compound:

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound, which is a white powder, on weighing paper or in a suitable container.[3]

  • Avoid generating dust. If dust is observed, ensure respiratory protection is in use.

  • Close the primary container tightly after use and store it at 0-8 °C.[3]

Preparing Solutions:

  • Perform all solution preparations inside a certified chemical fume hood.

  • Slowly add the weighed solid to the solvent to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

Spill and Emergency Procedures:

  • Minor Spill:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste TypeCollection Container
Solid Waste Labeled, sealed container for solid chemical waste.
Contaminated Labware (disposable) Labeled, sealed container for solid chemical waste.
Aqueous Solutions Labeled, sealed container for aqueous chemical waste.
Organic Solvent Solutions Labeled, sealed container for halogenated or non-halogenated organic waste, as appropriate.

Disposal Procedure:

  • All waste must be collected in clearly labeled, sealed containers.

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Do not dispose of this compound down the drain.

  • Contaminated PPE (gloves, etc.) should be disposed of as solid chemical waste.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-cyclopropylacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclopropylacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.